molecular formula C8H13N3 B1427467 2-N-ethyl-5-methylpyridine-2,3-diamine CAS No. 1215946-13-6

2-N-ethyl-5-methylpyridine-2,3-diamine

カタログ番号: B1427467
CAS番号: 1215946-13-6
分子量: 151.21 g/mol
InChIキー: MQXQBHCXJHLLJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-N-ethyl-5-methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-N-ethyl-5-methylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-ethyl-5-methylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-N-ethyl-5-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-10-8-7(9)4-6(2)5-11-8/h4-5H,3,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXQBHCXJHLLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 2-N-Ethyl-5-methylpyridine-2,3-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, functionalized ortho-diaminopyridines serve as indispensable building blocks for the assembly of complex heterocyclic pharmacophores. 2-N-Ethyl-5-methylpyridine-2,3-diamine (CAS: 1215946-13-6) is a highly versatile intermediate primarily utilized in the synthesis of imidazo[4,5-b]pyridine derivatives. These fused bicyclic systems are privileged scaffolds in drug discovery, frequently deployed in the development of targeted therapeutics such as noncovalent kinase inhibitors[1].

This technical guide provides a rigorous, self-validating methodology for the synthesis, characterization, and application of this critical intermediate, designed for researchers scaling up from discovery to process chemistry.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust and scalable synthetic route to 2-N-ethyl-5-methylpyridine-2,3-diamine relies on the sequential functionalization of 2-chloro-5-methyl-3-nitropyridine , a well-characterized and commercially available starting material[2].

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the amination of the C2 position using ethylamine. The causality behind this high-yielding reaction lies in the electronic landscape of the pyridine ring. The strongly electron-withdrawing nitro group at the C3 position significantly depletes electron density at C2, stabilizing the anionic Meisenheimer complex formed during the nucleophilic attack[3].

  • Nitro Reduction: The intermediate, N-ethyl-5-methyl-3-nitropyridin-2-amine, must then be reduced to the target 1,2-diamine. While iron-mediated reduction (Fe/NH₄Cl) is cost-effective for industrial scale-up, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard for laboratory synthesis. Pd/C ensures a cleaner reaction profile, prevents heavy metal contamination, and simplifies the workup to a mere filtration step[3].

SyntheticWorkflow SM 2-Chloro-5-methyl- 3-nitropyridine Reagent1 Ethylamine (EtNH2) EtOH, Reflux SM->Reagent1 SNAr Reaction Int1 N-Ethyl-5-methyl- 3-nitropyridin-2-amine Reagent1->Int1 -HCl Reagent2 Pd/C, H2 (1 atm) Methanol, RT Int1->Reagent2 Nitro Reduction Product 2-N-Ethyl-5-methyl- pyridine-2,3-diamine Reagent2->Product +6H, -2H2O

Figure 1: Two-step synthetic workflow for 2-N-ethyl-5-methylpyridine-2,3-diamine.

Experimental Protocols

Protocol 1: SNAr Amination (Synthesis of N-Ethyl-5-methyl-3-nitropyridin-2-amine)

Objective: Substitute the C2-chloride with an ethylamino group.

  • Reagents: 2-Chloro-5-methyl-3-nitropyridine (1.0 eq), Ethylamine (70% aqueous solution, 3.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-chloro-5-methyl-3-nitropyridine in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add the ethylamine solution dropwise at room temperature. Causality: An excess of ethylamine (3.0 eq) is utilized not only to drive the equilibrium forward but also to act as an acid scavenger for the HCl byproduct, preventing the protonation of the nucleophile.

    • Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (higher Rf) should completely disappear, replaced by a bright yellow spot indicative of the nitroamine product.

    • Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and Water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate as a yellow solid.

Protocol 2: Catalytic Hydrogenation (Synthesis of 2-N-Ethyl-5-methylpyridine-2,3-diamine)

Objective: Reduce the C3-nitro group to a primary amine.

  • Reagents: N-Ethyl-5-methyl-3-nitropyridin-2-amine (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol (solvent), H₂ gas.

  • Procedure:

    • Dissolve the intermediate in anhydrous methanol in a hydrogenation flask.

    • Carefully add 10% Pd/C under an inert atmosphere (Argon or N₂). Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; inert gas purging is a critical safety standard.

    • Evacuate the flask and backfill with H₂ gas via a balloon or Parr shaker (1 atm). Stir vigorously at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The mass spectrum should show a shift from the nitro mass [M+H]⁺ to the diamine mass [M+H]⁺ (-30 Da net change).

    • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with methanol.

    • Concentrate the filtrate in vacuo to afford 2-N-ethyl-5-methylpyridine-2,3-diamine as an off-white to pale brown solid. Store under inert gas to prevent oxidative degradation of the electron-rich diamine.

Quantitative Data & Characterization

To ensure the integrity of the synthesized batch, researchers must benchmark their product against the following physicochemical and spectral parameters.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-N-Ethyl-5-methylpyridine-2,3-diamine
CAS Registry Number 1215946-13-6
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Appearance White to off-white crystalline solid (darkens upon air exposure)
Solubility Soluble in DMSO, Methanol, Ethanol, Dichloromethane
Table 2: Expected Spectral Characterization
Analytical MethodKey Diagnostic Features
¹H NMR (DMSO-d₆, 400 MHz) δ ~7.20 (s, 1H, Py-H6), δ ~6.60 (s, 1H, Py-H4), δ ~5.50 (t, 1H, -NH-CH₂), δ ~4.80 (br s, 2H, -NH₂), δ 3.35 (qd, 2H, -CH₂-), δ 2.10 (s, 3H, Py-CH₃), δ 1.15 (t, 3H, -CH₃).
ESI-MS (Positive Mode) m/z calculated for C₈H₁₄N₃⁺ [M+H]⁺: 152.12; Found: 152.1
FT-IR (ATR, cm⁻¹) 3400-3200 (N-H stretch, primary and secondary amines), 2950 (C-H stretch, aliphatic), 1600 (C=C/C=N aromatic stretch).

Applications in Medicinal Chemistry

The structural geometry of 2-N-ethyl-5-methylpyridine-2,3-diamine makes it a perfect precursor for cyclocondensation. When reacted with electrophilic carbon sources—such as triethyl orthoformate, cyanogen bromide, or carbonyldiimidazole (CDI)—the ortho-diamine undergoes rapid ring closure to yield 3-ethyl-6-methyl-3H-imidazo[4,5-b]pyridines .

These imidazopyridine scaffolds are highly prized in oncology and immunology. Recent literature demonstrates their efficacy as hinge-binding motifs in the design of noncovalent, reversible Bruton's tyrosine kinase (BTK) inhibitors[1] and highly selective Aurora-A kinase inhibitors[4]. The ethyl group at the N3 position of the imidazopyridine core often projects into the solvent-exposed region of the kinase active site, while the pyridine nitrogen acts as a critical hydrogen-bond acceptor with the kinase hinge region.

Application Diamine 2-N-Ethyl-5-methyl- pyridine-2,3-diamine Cyclization Cyclocondensation (e.g., Triethyl orthoformate) Diamine->Cyclization Imidazopyridine 3-Ethyl-6-methyl-3H- imidazo[4,5-b]pyridine scaffold Cyclization->Imidazopyridine Ring Closure Target Kinase Inhibitors (e.g., BTK, Aurora-A) Imidazopyridine->Target Pharmacophore Integration

Figure 2: Cyclization of the diamine into imidazo[4,5-b]pyridine pharmacophores.

References

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Pharmaceuticals (MDPI), 2025, 18(5), 692. URL: [Link]

  • Title: 2-Chloro-5-methyl-3-nitropyridine Source: Acta Crystallographica Section E: Crystallographic Communications (IUCr), 2011, 67(11), o3134. URL: [Link]

  • Title: Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed/Elsevier), 2025. URL: [Link]

  • Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (ACS Publications), 2013, 56(22), 9025–9037. URL: [Link]

Sources

Reactivity and Electronic Properties of 2-N-Ethyl-5-methylpyridine-2,3-diamine: A Technical Guide to Imidazo[4,5-b]pyridine Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized, nitrogen-rich heterocycles to engage complex biological targets, the strategic selection of precursor molecules becomes paramount. 2-N-ethyl-5-methylpyridine-2,3-diamine (CAS: 1215946-13-6) represents a highly privileged building block in modern medicinal chemistry (1[1]). Its unique 1,2-diamine arrangement on a functionalized pyridine core makes it an ideal precursor for the synthesis of imidazo[4,5-b]pyridines—a structural motif ubiquitous in kinase inhibitors, GPCR antagonists, and antimicrobial agents (2[2]).

This whitepaper deconstructs the electronic architecture, regioselective reactivity, and self-validating synthetic workflows associated with this critical intermediate.

Architectural Overview and Push-Pull Dynamics

The reactivity of 2-N-ethyl-5-methylpyridine-2,3-diamine is governed by a delicate "push-pull" electronic dynamic. Unsubstituted pyridine is inherently π -deficient due to the electronegativity of the sp²-hybridized nitrogen, making it resistant to electrophilic attack. However, the introduction of substituents drastically alters this landscape.

  • The Amino Groups (N2 and N3): Both the secondary ethylamino group at position 2 and the primary amino group at position 3 exert a strong positive mesomeric (+M) effect. They donate lone-pair electron density directly into the pyridine π -system, overriding the ring's natural electron deficiency.

  • The Methyl Group (C5): The methyl group provides a positive inductive (+I) effect and hyperconjugation, further enriching the electron density of the ring.

  • Orthogonal Nucleophilicity: The primary amine at N3 is sterically unhindered, making it the kinetic site for intermolecular nucleophilic attack. Conversely, the N2-ethylamino group is sterically hindered by the ethyl chain, reserving its nucleophilicity for slower, thermodynamically driven intramolecular cyclizations (3[3]).

Quantitative Data: Physicochemical & Regioselective Profiling

Table 1: Fundamental Physicochemical Properties

Property Value Causality / Significance
CAS Number 1215946-13-6 Unique identifier for procurement and database cross-referencing[1].
Molecular Formula C₈H₁₃N₃ Defines the exact mass (151.21 g/mol ) for LC-MS validation workflows[1].
H-Bond Donors 3 (-NH₂, -NH) Facilitates strong intermolecular interactions and aqueous solubility.

| H-Bond Acceptors | 3 (N-pyridine, 2x N-amine) | Key for target binding in kinase/GPCR active sites. |

Table 2: Regioselective Reactivity Profile

Position Functional Group Electronic Effect Steric Profile Primary Reactivity Mode
N2 Ethylamino (-NHEt) +M, +I (Strong Donor) Hindered Intramolecular cyclization (secondary nucleophile)
N3 Amino (-NH₂) +M (Strong Donor) Unhindered Intermolecular condensation (primary nucleophile)
C4 C-H Neutral Unhindered Resistant to EAS (meta to amino groups)
C5 Methyl (-CH₃) +I (Weak Donor) Hindered Inert under standard conditions

| C6 | C-H | Highly Activated | Unhindered | Susceptible to Electrophilic Aromatic Substitution |

ElectronicMap Core 2-N-Ethyl-5-methylpyridine-2,3-diamine Central Electron Sink N2 Position 2: Ethylamino (-NHEt) Secondary Amine | +M, +I Effects Sterically Hindered Nucleophile Core->N2 Substituent N3 Position 3: Amino (-NH2) Primary Amine | +M Effect Primary Nucleophilic Attack Site Core->N3 Substituent C5 Position 5: Methyl (-CH3) +I Effect | Hyperconjugation Weak Electron Donor Core->C5 Substituent C6 Position 6: C-H (Unsubstituted) Activated for EAS (ortho to N2, para to N3) Core->C6 Reactive Site

Electronic reactivity map of 2-N-ethyl-5-methylpyridine-2,3-diamine highlighting substituent effects.

Synthetic Trajectories and Self-Validating Protocols

The primary utility of 2-N-ethyl-5-methylpyridine-2,3-diamine lies in its capacity to undergo condensation reactions to form 3-ethyl-6-methyl-2-aryl-3H-imidazo[4,5-b]pyridines . Traditional methods utilizing carboxylic acids require harsh dehydrating agents (e.g., POCl₃) which can degrade sensitive functional groups. Modern, eco-friendly approaches leverage oxidative cyclocondensation with aldehydes in aqueous or alcoholic media (4[4], 5[5]).

Protocol 1: Oxidative Cyclocondensation (Imidazo[4,5-b]pyridine Synthesis)

Objective: To construct the imidazo[4,5-b]pyridine scaffold by exploiting the differential nucleophilicity of the N2 and N3 amines.

Step-by-Step Methodology & Causality:

  • Initiation (Schiff Base Formation): Dissolve 2-N-ethyl-5-methylpyridine-2,3-diamine (1.0 eq) in an Isopropanol/Water (1:1 v/v) mixture. Add the chosen aryl aldehyde (1.1 eq) dropwise at room temperature.

    • Causality: The primary amine at C3 is sterically unhindered compared to the secondary N-ethyl amine at C2. Consequently, the initial nucleophilic attack on the aldehyde carbonyl is highly regioselective, forming a C3-Schiff base intermediate (3[3]).

  • Cyclization (Intramolecular Attack): Elevate the reaction temperature to 80 °C.

    • Causality: Thermal energy overcomes the activation barrier, allowing the secondary N2-ethyl amine to attack the electrophilic imine carbon. This closes the 5-membered imidazole ring, generating a transient imidazoline intermediate (4[4]).

  • Oxidation (Aromatization): Introduce a catalytic amount of iodine (0.2 eq) or maintain open-air reflux for 10-12 hours.

    • Causality: The imidazoline intermediate is non-aromatic and unstable. Oxidative dehydrogenation removes two protons/electrons, restoring full aromaticity to the fused bicyclic system. This aromatization provides the irreversible thermodynamic driving force for the reaction (5[5]).

  • Self-Validation & Workup: Monitor the reaction via LC-UV-MS. The protocol is self-validating: the intermediate mass ( M+H of the Schiff base) will completely shift to the product mass ( M+H−2 Da) upon successful oxidation. Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and purify via flash chromatography.

SyntheticWorkflow Start 2-N-Ethyl-5-methyl pyridine-2,3-diamine Schiff Schiff Base Intermediate (C3-Imine Formation) Start->Schiff + Ar-CHO Regioselective Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Schiff Cyclization Oxidative Cyclization (Heat / Oxidant) Schiff->Cyclization Intramolecular N2 Attack Product 3-Ethyl-6-methyl-2-aryl -3H-imidazo[4,5-b]pyridine Cyclization->Product Dehydrogenation (-2H)

Stepwise oxidative cyclocondensation workflow for synthesizing imidazo[4,5-b]pyridine derivatives.

Protocol 2: Regioselective Electrophilic Aromatic Substitution (Bromination)

Objective: To functionalize the C6 position of the pyridine ring, creating a handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) (6[6]).

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the diamine (1.0 eq) in anhydrous acetonitrile and cool strictly to 0 °C.

    • Causality: Cooling minimizes oxidative side reactions at the electron-rich amino groups and prevents poly-bromination.

  • Electrophilic Attack: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes in the absence of light.

    • Causality: The combined +M effects of the N2 and N3 amino groups strongly activate the pyridine ring. The C6 position is para to the N3 amine and ortho to the N2 amine, making it the absolute thermodynamic sink and the most sterically accessible site for the bromonium ion ( Br+ ) attack (6[6]).

  • Self-Validation & Workup: The reaction is self-validating via ¹H-NMR. The disappearance of the distinct C6-H proton singlet (typically around δ 7.5 ppm) in an aliquot confirms complete conversion. Quench with water, extract with dichloromethane, and wash with brine.

References

  • Appchem Catalog (CAS 1215946-13-6). Appchem.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation. ResearchGate.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues. Arkat USA.

Sources

The Strategic Sourcing and Validation of Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyridines represent one of the most privileged and ubiquitous scaffolds in modern medicinal chemistry. Over the past decade, a significant proportion of US FDA-approved small-molecule drugs have incorporated a pyridine ring[1]. As a Senior Application Scientist, I have observed that the successful integration of these motifs into hit-to-lead and lead optimization campaigns relies heavily on the strategic sourcing of high-quality commercial building blocks.

This technical guide provides an in-depth analysis of the commercial landscape for substituted pyridines, detailing the causality behind supplier selection and establishing a self-validating Quality Control (QC) protocol to ensure the integrity of procured materials before they enter downstream synthetic workflows.

The Mechanistic Rationale for Pyridine Scaffolds

The persistent reliance on substituted pyridines in drug discovery is not coincidental; it is driven by fundamental physicochemical and pharmacokinetic advantages:

  • Modulation of Lipophilicity (logD): Replacing a phenyl ring with a pyridine introduces a basic nitrogen atom, which typically lowers the partition coefficient (logP/logD) and significantly improves aqueous solubility[2].

  • Target Engagement: The lone pair of electrons on the pyridine nitrogen acts as a potent hydrogen bond acceptor, frequently engaging with kinase hinge regions or other critical protein binding pockets to enhance binding affinity[1].

  • Metabolic Stability: Strategic substitution (e.g., with halogens or methyl groups) at the 2-, 3-, or 4-positions of the pyridine ring can block cytochrome P450-mediated oxidation, thereby extending the half-life of the pharmacophore.

Commercial Landscape & Supplier Evaluation

Selecting a supplier for pyridine building blocks requires balancing chemical diversity, cost, and analytical reliability. Modern combinatorial chemistry demands functionalized pyridines (e.g., boronic acids, halogenated pyridines, and cyanopyridines) that can be seamlessly integrated into high-throughput cross-coupling or amidation reactions.

Causality in Supplier Selection
  • High-Throughput Library Synthesis: For parallel synthesis, minimizing handling entropy is critical. Suppliers like Enamine offer pre-plated building block sets (e.g., 100 mM in DMSO), which bypass the need for internal weighing and dissolution, directly accelerating automated workflows[3].

  • Organometallic Precursors: When designing Suzuki-Miyaura couplings, Combi-Blocks is frequently prioritized due to their highly specialized catalog of challenging pyridine-boronic acids and pinacol esters, which are notoriously prone to protodeboronation if not synthesized and stored correctly[4].

  • Scale-Up and Custom Synthesis: For projects transitioning from bench-scale to pilot-plant, partners like PureSynth or Sigma-Aldrich provide the necessary regulatory documentation and batch-to-batch consistency required for advanced pharmaceutical intermediates[5].

Quantitative Comparison of Major Pyridine Building Block Suppliers
SupplierTypical Purity GuaranteeCatalog Size (Approx.)Primary QC ModalitiesKey Pyridine Offerings & Strengths
Enamine > 95%> 2,000,000NMR, LC-MSPre-plated sets, halogenated pyridines, bridged analogs[3][6].
ChemDiv > 90% (often >95%)> 75,000NMR, LC-MSReadily available 0.5g–5g stock, diverse screening libraries[7].
ChemBridge > 95%N/ANMR, LC-MS (ELSD)Strict ELSD/UV purity confirmation, drug-like scaffolds[8].
Combi-Blocks 97% – 98%N/ANMR, HPLCPyridine-boronic acids, specialized heteroaromatics[4][9].
Sigma-Aldrich 97% – 99%N/ANMR, GC/LC-MS, TitrationHigh-purity analytical standards, comprehensive CoAs.

Self-Validating Quality Control (QC) Protocol

A critical failure point in drug discovery is the blind acceptance of a supplier's Certificate of Analysis (CoA). Commercial building blocks can degrade during transit, or isomeric impurities may be misidentified. To establish a self-validating system , orthogonal analytical techniques must be employed. If NMR indicates a structural anomaly, LC-MS must corroborate the mass deviation, and Karl Fischer titration must account for any mass balance discrepancies caused by ambient moisture.

Step-by-Step Validation Methodology

Step 1: LC-MS Analysis (Purity and Mass Confirmation)

  • Procedure: Dissolve 1 mg of the pyridine building block in 1 mL of LC-grade Methanol/Water (1:1). Inject 1 µL into a UPLC-MS system equipped with both UV (210-254 nm) and Evaporative Light Scattering Detectors (ELSD)[8].

  • Causality: UV detection alone is insufficient because non-chromophoric impurities (e.g., aliphatic starting materials or inorganic salts) will be invisible. ELSD provides a universal response, ensuring the >95% purity claim is absolute.

Step 2: Multinuclear NMR Spectroscopy (Structural Integrity)

  • Procedure: Dissolve 10-15 mg of the compound in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ). Acquire 1 H, 13 C, and (if applicable) 19 F NMR spectra at 400 MHz[10].

  • Causality: Substituted pyridines often suffer from regiochemical ambiguity (e.g., differentiating 2-chloro-3-methylpyridine from 2-chloro-5-methylpyridine). 1 H- 1 H COSY or NOESY experiments definitively map the substitution pattern. Furthermore, 19 F NMR is mandated for fluorinated pyridines as it provides a clean, rapid assessment of isomeric purity without interference from the proton background.

Step 3: Coulometric Karl Fischer (KF) Titration (Trace Water Content)

  • Procedure: Inject 1 mL of a liquid pyridine sample (or 50-100 mg of a dissolved solid) into a Coulometric KF titrator cell containing an imidazole-buffered methanol medium[11].

  • Causality: Trace water is the primary enemy of organometallic chemistry. Even 0.5% water content can entirely quench sensitive palladium catalysts in Buchwald-Hartwig aminations. Coulometric KF is explicitly chosen over volumetric KF because it accurately quantifies trace moisture (10 ppm to 1%) typical in commercial building blocks[11].

Workflow Visualization

The following diagram illustrates the logical progression from scaffold identification to synthetic deployment, emphasizing the mandatory QC checkpoints that act as a fail-safe against compromised reagents.

G Start Identify Target Pyridine Scaffold Supplier Supplier Selection (Enamine, Combi-Blocks, etc.) Start->Supplier Procurement Procure Building Block (Scale: mg to kg) Supplier->Procurement QC_NMR 1H/13C/19F NMR (Structural Identity) Procurement->QC_NMR QC_LCMS UPLC-MS (UV/ELSD) (Purity >95%) Procurement->QC_LCMS QC_KF Coulometric KF Titration (Trace Water Content) Procurement->QC_KF Decision Pass QC? QC_NMR->Decision QC_LCMS->Decision QC_KF->Decision Synthesis Downstream Synthesis (Cross-Coupling, Amidation) Decision->Synthesis Yes Reject Reject or Purify (Prep-HPLC) Decision->Reject No

Workflow for the procurement and analytical validation of commercial pyridine building blocks.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC (NIH). Available at:[Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC (NIH). Available at: [Link]

  • Pyridine Derivatives Suppliers | A Comprehensive Guide - PureSynth Research Chemicals. Available at:[Link]

Sources

Safe Handling and Mechanistic Toxicity of Pyridine Diamine Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine diamines—most notably 3,4-diaminopyridine (3,4-DAP, amifampridine), 2,3-diaminopyridine, and 2,6-diaminopyridine—are critical small molecules in neuropharmacology and chemical synthesis. In clinical applications, 3,4-DAP is an FDA-approved therapeutic for Lambert-Eaton Myasthenic Syndrome (LEMS) and is actively investigated for botulinum neurotoxin intoxication[1][2]. However, the very mechanisms that make these compounds pharmacologically valuable render them highly hazardous in occupational settings.

This whitepaper synthesizes the mechanistic causality of pyridine diamine toxicity with self-validating handling protocols, providing researchers and safety officers with an authoritative framework for managing these compounds.

Mechanistic Causality of Toxicity

Understanding the biological activity of pyridine diamines is essential for anticipating their occupational hazards. The toxicity of these compounds is not merely an arbitrary chemical property; it is a direct extension of their primary pharmacological mechanism.

The Potassium Channel Blockade Paradigm

Aminopyridines, particularly 3,4-DAP, act as potent, reversible inhibitors of voltage-gated potassium (Kv) channels[1]. In a physiological setting, the blockade of these channels on the presynaptic nerve terminal prevents potassium efflux, which delays repolarization. This results in a prolonged presynaptic action potential[1].

The extended depolarization forces voltage-gated calcium channels to remain open longer, leading to a significant influx of intracellular calcium. This calcium surge triggers the excessive exocytosis of acetylcholine (ACh) into the synaptic cleft[1]. While beneficial in diseases characterized by neuromuscular weakness (like LEMS), accidental occupational exposure leads to dangerous cholinergic hyperactivation, manifesting as muscle fasciculations, paresthesias, and potentially severe autonomic dysfunction[1][2].

Furthermore, there is a theoretical and observed risk of QT prolongation due to the inhibition of the hERG potassium channel, which can precipitate fatal cardiac arrhythmias at high exposure concentrations[3].

ToxicityPathway A Pyridine Diamine Exposure B Blockade of Voltage-Gated Potassium (Kv) Channels A->B C Prolonged Presynaptic Action Potential B->C D Increased Presynaptic Calcium Influx C->D E Excessive Acetylcholine Release D->E F Neuromuscular Hyperactivation & Systemic Toxicity E->F

Fig 1: Mechanistic pathway of pyridine diamine-induced neuromuscular toxicity.

Quantitative Hazard Profile

Pyridine diamines are classified as toxic solids. They are readily absorbed through mucous membranes, ingestion, and compromised skin[4][5]. The table below summarizes the standardized Global Harmonized System (GHS) hazard data for laboratory environments.

Hazard ClassGHS CodeDescriptionMechanistic Rationale
Acute Toxicity (Oral) H301Toxic if swallowed[4].Rapid systemic absorption leads to acute Kv channel blockade and cholinergic crisis[1].
Skin Irritation H315Causes skin irritation[4].Localized inflammatory response; absorption can mimic inhalation toxicity[5].
Eye Irritation H319Causes serious eye irritation[4].Direct chemical damage to the corneal epithelium[4].
Respiratory Toxicity H335May cause respiratory irritation[4].Inhalation of dust/fumes directly impacts highly vascularized pulmonary tissue[5].

Self-Validating Handling and Experimental Protocols

To ensure scientific integrity and personnel safety, protocols must be designed as self-validating systems—where the failure of one step prevents the execution of the next, thereby isolating the hazard.

Protocol A: Routine Laboratory Handling Workflow

Because pyridine diamines can form explosive dust mixtures and emit poisonous nitrogen oxides (NOx) upon decomposition[5], strict engineering controls are mandatory.

  • Pre-Task Verification: Ensure the chemical fume hood or isolator is operating at a minimum face velocity of 100 fpm. Verify that the localized exhaust ventilation is active[4].

  • PPE Donning: Equip double nitrile gloves, a fitted N95 or P100 particulate respirator (if handling bulk powders outside an isolator), chemical splash goggles, and a closed-front lab coat[4].

  • Material Transfer: Handle the compound exclusively within the fume hood. Use anti-static spatulas to prevent dust generation and potential ignition[5].

  • Dissolution/Formulation: Dissolve the solid in the required solvent (e.g., aqueous buffers for biological assays) within the hood. Causality note: Liquid formulations eliminate the inhalation hazard of airborne dust, significantly reducing the risk profile for downstream assays.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a validated solvent. Dispose of all wipes as hazardous toxic waste[6].

Protocol B: Emergency Spill Response

In the event of a dry powder spill, the primary objective is to prevent aerosolization, which would exponentially increase the inhalation hazard[5][6].

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Shut off all potential ignition sources[4][6].

  • Respiratory Protection: Responders must don a Self-Contained Breathing Apparatus (SCBA) and fully encapsulating chemical protective suits for large spills.

  • Dry Containment: Do not use wet methods initially, as this may spread the toxicant. Use a HEPA-filtered vacuum or carefully sweep the powder using wet sand or vermiculite to suppress dust generation[5][6].

  • Surface Neutralization: Wash the affected area with copious amounts of water and soap, collecting all runoff for hazardous waste disposal. Prevent any runoff from entering drains or waterways[6].

  • Verification: Inspect the area under appropriate lighting to ensure no particulate residue remains before declaring the area safe.

SpillResponse Start Spill Detected Assess Assess Size & Hazard Isolate Area Start->Assess Evac Evacuate Area & Don PPE (SCBA/Suit) Assess->Evac Contain Contain Spill (Dry Cleanup/No Dust) Evac->Contain Decon Decontaminate Surfaces Collect Runoff Contain->Decon Dispose Dispose as Toxic Waste Decon->Dispose

Fig 2: Sequential logic tree for pyridine diamine spill response and containment.

Storage and Environmental Controls

Pyridine diamines must be stored under strict environmental controls to prevent degradation and accidental exposure.

  • Atmosphere: Store in a cool, dry, and well-ventilated area, protected from direct sunlight[4].

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents, nitrates, and chlorine bleaches, as contact can result in violent ignition and the release of toxic NOx fumes[4][5].

  • Containment: Ensure containers are hermetically sealed. For substances assigned to Packaging Groups I or II based on inhalation toxicity, secondary containment is required[5].

References

  • 3,4-Diaminopyridine safety in clinical practice: An observational, retrospective cohort study ResearchGate[Link]

  • Formulating a new basis for the treatment against botulinum neurotoxin intoxication: 3,4-diaminopyridine prodrug design and characterization National Institutes of Health (NIH)[Link]

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature National Institutes of Health (NIH)[Link]

  • 2,6-Diaminopyridine 104530 - Safety Data Sheet DC Fine Chemicals[Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Diaminopyridine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Diaminopyridines, specifically 3,4-diaminopyridine (amifampridine) and 4-aminopyridine (fampridine) , are potent potassium channel blockers utilized clinically in the management of Lambert-Eaton myasthenic syndrome (LEMS) and multiple sclerosis (MS)[1][2].

From an analytical perspective, these compounds present significant chromatographic challenges. They are small, highly polar, nitrogen-containing heterocycles with basic pKa values. When analyzed using standard reversed-phase (RP) HPLC, these analytes typically exhibit poor retention (often co-eluting with the solvent front) and severe peak tailing[3]. The tailing is a direct result of secondary ion-exchange interactions between the protonated amine groups of the analyte and the residual, ionized silanol groups ( SiO− ) on the silica-based stationary phase.

This application note provides field-proven, self-validating methodologies to overcome these challenges, ensuring robust quantification and stability-indicating resolution for drug development professionals.

Analytical Strategy: Overcoming Polarity and Peak Tailing

As a Senior Application Scientist, selecting the correct chromatographic mode is not a matter of trial and error, but of understanding the physicochemical causality of the analyte. We employ two distinct strategies based on the analytical goal:

  • Strategy A: Ion-Pairing RP-HPLC (For Complex Stability-Indicating Assays) To force the retention of highly polar 3,4-diaminopyridine, we introduce an anionic ion-pairing reagent (e.g., sodium octanesulfonate) into the mobile phase[1]. Causality: The negatively charged sulfonate groups bind with the positively charged protonated amines of the analyte, forming a neutral, hydrophobic complex. This complex interacts strongly with the C18 stationary phase, drastically increasing retention time. Furthermore, adjusting the mobile phase to a highly acidic pH (e.g., pH 1.9 with trifluoroacetic acid) ensures complete protonation of the analyte while simultaneously suppressing the ionization of residual surface silanols, effectively eliminating peak tailing[1].

  • Strategy B: Quality-by-Design (QbD) Isocratic RP-HPLC (For High-Throughput QC) For routine assay of 4-aminopyridine where extreme degradants are not present, a carefully optimized isocratic method using a phosphate buffer can achieve rapid elution (< 3 minutes) without the need for complex ion-pairing agents[2].

HPLC_Workflow A Diaminopyridine Analyte (High Polarity, Basic pKa) B Sample Preparation (Dilution & 0.45 µm Filtration) A->B C Chromatographic Strategy Selection B->C D Ion-Pairing RP-HPLC (Sodium Octanesulfonate, pH < 2.0) C->D Enhance Retention & Reduce Tailing E Standard RP-HPLC (Phosphate Buffer, pH ~6.4) C->E Routine Assay F UV Detection (260 nm - 290 nm) D->F E->F G Method Validation (ICH Q2 Guidelines) F->G

Caption: Decision logic and workflow for diaminopyridine HPLC method development.

Experimental Protocols

Protocol A: Stability-Indicating Ion-Pair RP-HPLC for 3,4-Diaminopyridine

This method is designed to separate the active pharmaceutical ingredient from its stress-induced degradation products[1].

1. Reagent & Mobile Phase Preparation:

  • Aqueous Phase: Dissolve 1.0 g of sodium octanesulfonate and 0.77 g of ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Critical Step. Adjust the pH of the aqueous solution precisely to 1.9 using trifluoroacetic acid (TFA). Causality: Dropping the pH below 2.0 ensures silanol groups remain protonated and uncharged, preventing secondary retention mechanisms that cause peak asymmetry.

  • Mobile Phase Blending: Mix 90 volumes of the prepared aqueous phase with 10 volumes of HPLC-grade acetonitrile (90:10 v/v)[1]. Filter through a 0.22 µm membrane and degas via sonication.

2. Chromatographic Conditions:

  • Column: C18 bonded phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 260 - 290 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Accurately weigh the 3,4-diaminopyridine sample and dissolve it exclusively in the mobile phase .

  • Causality: Dissolving the analyte in a solvent with a higher elution strength than the mobile phase (e.g., 100% methanol) causes local disruption of the partition equilibrium at the column head, leading to peak fronting or splitting.

Protocol B: High-Throughput RP-HPLC for 4-Aminopyridine

Developed via an Analytical Quality by Design (AQbD) approach, this method is optimized for rapid pharmaceutical dosage form analysis[2].

1. Mobile Phase Preparation:

  • Prepare a Di-Potassium Hydrogen Orthophosphate buffer. Adjust to pH 6.4 using dilute orthophosphoric acid (OPA)[4].

  • Mix the buffer with Acetonitrile in a 70:30 (v/v) ratio[4].

2. Chromatographic Conditions:

  • Column: Waters C18 (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm[2].

  • Elution Time: ~2.9 minutes[2].

System Suitability & Self-Validating Criteria

A robust protocol must be a self-validating system. Before injecting any unknown samples or standards, the system must prove its analytical readiness. Inject the working standard solution five times and verify the following System Suitability Test (SST) parameters:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Values >1.5 indicate column degradation or improper mobile phase pH failing to mask silanols).

  • Theoretical Plates ( N ): Must be ≥2500 . (Ensures the column maintains sufficient resolving power).

  • Injection Precision: The Relative Standard Deviation (%RSD) of the peak areas for the five replicate injections must be ≤2.0% [5].

  • Resolution ( Rs​ ): In stability-indicating assays, the resolution between the active peak and the closest eluting degradation product must be ≥1.5 .

If any of these criteria fail, the run must be automatically aborted, and the column/mobile phase must be investigated.

Method Validation & Quantitative Performance

All quantitative data must be validated according to ICH Q2(R1) guidelines. The table below summarizes the expected performance metrics for the two methodologies described above, demonstrating their reliability for both stability testing and routine quality control[1][2][4].

Validation ParameterProtocol A: Ion-Pair RP-HPLC (3,4-Diaminopyridine)Protocol B: High-Throughput RP-HPLC (4-Aminopyridine)
Primary Application Stability-indicating assay (separates degradants)[1]Routine Quality Control / Dosage Assay[2]
Linearity Range 10.0 - 150.0 µg/mL1.0 - 15.0 µg/mL[2]
Limit of Detection (LOD) 1.78 µg/mL0.24 µg/mL[2]
Limit of Quantification (LOQ) 5.93 µg/mL[4]0.78 µg/mL[2]
Accuracy (% Recovery) 99.85% - 100.88%[4]98.7 ± 1.9%[2]
Precision (% RSD) 0.91%[4]< 1.0%[2]
Typical Elution Time < 40.0 min (Complex degradation profile)2.9 min (Isocratic)[2]

References

  • Do, B. et al. "HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions." Chromatographia, 2006.[Link]

  • Harshalatha, P. et al. "A simple and reproducible method of isocratic reverse phase liquid chromatography (RP-LC) for amifampridine." Journal of Global Trends in Pharmaceutical Sciences, 2020.[Link]

  • "HPLC method development for fampridine using Analytical Quality by Design approach." Acta Pharmaceutica (NIH), 2020. [Link]

Sources

Application Note: Advanced In Vitro Screening Cascades for Pyridine-Derivative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Pyridine derivatives are ubiquitous in modern medicinal chemistry, serving as highly versatile pharmacophores in oncology and immunology. The nitrogen atom within the pyridine ring is uniquely positioned to act as a hydrogen-bond acceptor, forming critical interactions with the hinge region of the ATP-binding pocket in various kinases. Recent drug discovery campaigns have successfully leveraged this scaffold, yielding breakthroughs such as [1] and [2].

To rigorously evaluate the biological activity, potency, and selectivity of these novel entities, a self-validating screening cascade is essential. This guide details a two-tiered in vitro screening methodology: a primary biochemical TR-FRET assay for target engagement, followed by a secondary phenotypic ATP-dependent cell viability assay to confirm cellular penetrance and anti-proliferative efficacy.

Workflow A Pyridine Derivative Library B Primary Screen: TR-FRET Assay A->B C Hit Triage & IC50 Determination B->C D Secondary Screen: Cell Viability (ATP) C->D E Lead Optimization & In Vivo Profiling D->E

Figure 1: High-throughput screening cascade for pyridine-based kinase inhibitors.

Primary Biochemical Screening: TR-FRET Kinase Activity Assay

Assay Principle & Causality

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for primary biochemical screening. Pyridine-based small molecules often exhibit intrinsic autofluorescence, which can generate false positives in standard fluorescence intensity assays. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Terbium). By introducing a microsecond time delay before signal acquisition, short-lived background autofluorescence from the library compounds is entirely eliminated [3].

In the , the target kinase phosphorylates a fluorescein-labeled peptide substrate. A Terbium-labeled phospho-specific antibody is then added. Binding of the antibody to the phosphorylated substrate brings the Terbium (donor) and Fluorescein (acceptor) into close proximity, generating a FRET signal strictly proportional to kinase activity.

Step-by-Step Protocol (384-Well Format)

Self-Validating System: This protocol requires the calculation of the Z'-factor using positive controls (fully inhibited kinase via a known reference inhibitor like Staurosporine) and negative controls (DMSO vehicle). A Z'-factor > 0.5 confirms assay robustness.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer supplemented with 2 mM DTT and 10 mM MgCl₂.

    • Causality: Mg²⁺ is an essential catalytic cofactor for ATP binding. DTT prevents the oxidation of critical cysteine residues, maintaining the kinase in a reduced, active conformation.

  • Compound Addition:

    • Dispense 100 nL of pyridine derivatives (in 100% DMSO) into a low-volume, black 384-well microplate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Black plates absorb scattered light, minimizing optical cross-talk between adjacent wells.

  • Kinase/Substrate Incubation:

    • Add 5 µL of the Kinase/Fluorescein-Substrate mixture to the assay wells. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation allows the pyridine inhibitors to reach binding equilibrium with the kinase prior to the initiation of the catalytic reaction.

  • Reaction Initiation:

    • Add 5 µL of ATP (at the predetermined Kₘ concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Causality: Running the assay at the ATP Kₘ ensures maximum sensitivity for identifying orthosteric, ATP-competitive pyridine inhibitors.

  • Reaction Quenching & Detection:

    • Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Terbium-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates Mg²⁺, immediately halting the kinase reaction to provide an accurate snapshot of phosphorylation.

  • Signal Acquisition:

    • Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm; measure emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio.

Secondary Phenotypic Screening: ATP-Dependent Cell Viability

Assay Principle & Causality

Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and efflux pump liability. Therefore, hits are advanced to a secondary phenotypic screen. The is utilized to quantify ATP, a direct metabolic marker of viable cells [4].

This homogeneous "add-mix-measure" assay lyses cells and utilizes a proprietary thermostable luciferase (Ultra-Glo™) to generate a stable luminescent signal. We select this over traditional MTT/XTT colorimetric assays because nitrogen-containing heterocycles (like pyridines) can sometimes undergo unintended redox cycling, artificially reducing tetrazolium salts and skewing viability data.

Step-by-Step Protocol (384-Well Format)

Self-Validating System: Include an ATP standard curve (10 nM to 1 µM) on each plate to verify the linearity of the luminescence response and ensure the luminometer is operating within its dynamic range.

  • Cell Seeding & Treatment:

    • Seed target cancer cell lines (e.g., RAW264.7 or Raji cells for PI3K profiling) at 2,000 cells/well in 25 µL of culture medium in opaque-walled 384-well plates. Incubate overnight at 37°C, 5% CO₂.

    • Add pyridine derivatives in a 10-point dose-response titration. Incubate for 72 hours.

  • Equilibration:

    • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Concurrently, thaw the CellTiter-Glo® Buffer and Substrate to room temperature.

    • Causality: Luciferase enzymatic kinetics are highly temperature-dependent. Uniform temperature equilibration prevents edge effects and thermal gradients that cause signal variability.

  • Reagent Addition & Lysis:

    • Reconstitute the CellTiter-Glo® Reagent. Add 25 µL of the reagent directly to the 25 µL of culture medium in each well.

    • Mix the plate vigorously on an orbital shaker for 2 minutes.

    • Causality: Mechanical agitation combined with the proprietary detergent in the reagent ensures complete disruption of the cellular membrane, releasing all intracellular ATP.

  • Signal Stabilization & Measurement:

    • Incubate the plate at room temperature for 10 minutes.

    • Causality: This brief incubation allows the luminescent signal to stabilize into a "glow-type" emission (half-life >5 hours), providing flexibility for batch-processing multiple plates.

  • Data Acquisition:

    • Record luminescence using an integration time of 0.5 seconds per well. Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

Mechanistic Visualization: Target Pathway Inhibition

Pyridine derivatives frequently target the PI3K/AKT/mTOR signaling axis, a critical pathway in tumor proliferation and survival. The diagram below illustrates the mechanistic intervention of a benchmark pyrazolo[1,5-a]pyridine inhibitor.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ/δ RTK->PI3K PIP PIP2 → PIP3 Conversion PI3K->PIP Inhibitor Pyrazolo[1,5-a]pyridine Derivative (e.g., 20e) Inhibitor->PI3K Competitive Inhibition AKT AKT (S473 Phosphorylation) PIP->AKT mTOR mTOR / Cell Survival AKT->mTOR

Figure 2: Mechanism of PI3K/AKT pathway inhibition by pyridine derivatives.

Quantitative Data Summary

The following table summarizes the biochemical and phenotypic profiling data for recently discovered benchmark pyridine derivatives, demonstrating the correlation between primary and secondary screening outcomes.

Compound ScaffoldTarget KinaseBiochemical IC₅₀ (nM)Cellular EC₅₀ (µM)Primary Indication
Pyrazolo[1,5-a]pyridine (20e) PI3Kγ / PI3Kδ4.0 / 9.10.028 / 0.013Cancer Immunotherapy
Imidazo[4,5-b]pyridine (6b) BTK1,140.0N/AB-cell Malignancies
Thieno[2,3-b]pyridine (15f) RON Kinase12.50.450Solid Tumors

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Application Notes & Protocols: 2-N-Ethyl-5-methylpyridine-2,3-diamine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2,3-Diaminopyridine Scaffold

In the landscape of medicinal chemistry and materials science, the 2,3-diaminopyridine scaffold is a cornerstone for constructing fused heterocyclic systems. Its vicinal amino groups provide a reactive handle for a multitude of cyclocondensation reactions, leading to privileged structures with significant biological activity. 2-N-Ethyl-5-methylpyridine-2,3-diamine (CAS: 1215946-13-6) is a particularly valuable derivative within this class. The strategic placement of the methyl group at the C5 position and the N-ethyl group at the C2 position allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These substituents can also form critical interactions within biological targets or influence the solid-state packing of functional materials.

This guide provides an in-depth exploration of 2-N-Ethyl-5-methylpyridine-2,3-diamine as a building block, focusing on its application in the synthesis of imidazo[4,5-b]pyridines, a core motif found in numerous therapeutic agents.[1][2] The protocols herein are designed to be robust and reproducible, with detailed explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1215946-13-6[3]
Molecular Formula C₈H₁₃N₃[3]
Molecular Weight 151.21 g/mol [3]
Appearance Expected to be a solid or oilN/A
SMILES CCNc1ncc(cc1N)C[3]
Storage Store in a cool, dry place under inert gasGeneral Lab Practice

Handling Precautions: Aromatic amines can be toxic and are often sensitive to air and light. It is recommended to handle 2-N-Ethyl-5-methylpyridine-2,3-diamine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, blanketing with an inert gas such as argon or nitrogen is advised to prevent oxidative degradation.

Core Application: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

The most prominent application of 2,3-diaminopyridines is the construction of the imidazo[4,5-b]pyridine ring system, also known as 4-azabenzimidazole. This scaffold is of immense interest due to its broad-spectrum biological activity, including anti-parasitic, anti-inflammatory, and anti-cancer properties.[2][4]

Protocol 1: Phillips-Ladenburg Cyclocondensation with Aromatic Aldehydes

This classical method provides a direct and efficient route to 2-aryl-imidazo[4,5-b]pyridines through the reaction of the diamine with an aldehyde. The reaction mechanism involves the initial, regioselective formation of a Schiff base (imine) at the more nucleophilic 3-amino group, followed by intramolecular cyclization and subsequent oxidation to the final aromatic product.[4] Using a high-boiling solvent like nitrobenzene can facilitate both the condensation and the final oxidative aromatization step.[4]

Phillips_Ladenburg_Mechanism Diamine 2-N-Ethyl-5-methylpyridine-2,3-diamine Intermediate1 Schiff Base (Imine Intermediate) Diamine->Intermediate1 -H₂O Aldehyde Ar-CHO Aldehyde->Intermediate1 Intermediate2 Cyclized Dihydro-Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aryl-Imidazo[4,5-b]pyridine Intermediate2->Product Oxidation (-2H)

Caption: Phillips-Ladenburg reaction mechanism.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-N-ethyl-5-methylpyridine-2,3-diamine (1.0 mmol, 151 mg).

  • Solvent and Reactant Addition: Add nitrobenzene (10 mL) followed by the substituted aromatic aldehyde (e.g., benzaldehyde, 1.1 mmol, 117 mg).

  • Reaction Execution: Heat the reaction mixture to 170 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: After completion, allow the mixture to cool to room temperature. The nitrobenzene can be removed via vacuum distillation or by performing a steam distillation.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel. The polarity of the eluent system should be optimized based on the specific product, but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcomes for Representative Aldehydes:

Aldehyde SubstituentTypical Yield RangeRationale for Outcome
4-Methoxybenzaldehyde75-85%Electron-donating groups on the aldehyde can stabilize intermediates, often leading to good yields.[4]
4-Nitrobenzaldehyde60-70%Electron-withdrawing groups can sometimes lead to slightly lower yields due to the reduced nucleophilicity of the cyclization intermediate.
2-Chlorobenzaldehyde65-75%Steric hindrance from ortho-substituents may slightly decrease the reaction rate and yield.
Protocol 2: Microwave-Assisted Condensation with Carboxylic Acids

For a more rapid and often higher-yielding synthesis, microwave irradiation provides a significant advantage.[5] This protocol uses a carboxylic acid as the carbonyl source and polyphosphoric acid (PPA) as a powerful dehydrating agent and catalyst. The reaction proceeds through the formation of an amide intermediate, which then cyclizes under the reaction conditions.

Microwave_Workflow Start Combine Diamine, Carboxylic Acid, and PPA in Microwave Vial MW Microwave Irradiation (e.g., 150-180 °C, 15-30 min) Start->MW Quench Cool and Quench Reaction Mixture on Ice MW->Quench Neutralize Neutralize with Aqueous Base (e.g., NaOH) Quench->Neutralize Extract Extract with Organic Solvent (e.g., EtOAc) Neutralize->Extract Purify Dry, Concentrate, and Purify via Chromatography Extract->Purify End Characterize Final Product Purify->End

Caption: Microwave-assisted synthesis workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 2-N-ethyl-5-methylpyridine-2,3-diamine (1.0 mmol, 151 mg) and the desired carboxylic acid (e.g., benzoic acid, 1.1 mmol, 134 mg).

  • Catalyst Addition: Carefully add polyphosphoric acid (~2 g) to the vial. Caution: PPA is highly viscous and corrosive; handle with care.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for 20-30 minutes. The reaction should be monitored for pressure changes.

  • Work-up: After the reaction is complete, allow the vial to cool to a safe temperature. Carefully pour the viscous reaction mixture onto crushed ice (~20 g) in a beaker with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized to a pH of ~8-9 using a concentrated aqueous solution of sodium hydroxide. This will typically cause the product to precipitate. The product is then extracted with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient cyclization; decomposition.Increase reaction time or temperature. For aldehyde condensations, try adding a catalytic amount of acetic acid.[4] For microwave synthesis, ensure PPA is fresh and sufficiently heated.
Formation of Side Products Incomplete oxidation (dihydro- intermediate); formation of bis-adducts.For Protocol 1, ensure sufficient air exposure or add a mild oxidant. For Protocol 2, ensure anhydrous conditions.
Purification Difficulty Product is highly polar and streaks on silica gel.Try a different stationary phase like alumina. A small amount of triethylamine or ammonia in the eluent can help reduce tailing for basic compounds.

Conclusion

2-N-Ethyl-5-methylpyridine-2,3-diamine is a highly effective and versatile building block for the synthesis of complex heterocyclic molecules. Its inherent reactivity, coupled with the modulating effects of its alkyl substituents, makes it an attractive starting material for drug discovery programs and materials science applications. The protocols detailed in this guide for the synthesis of imidazo[4,5-b]pyridines demonstrate robust and adaptable methods that can be broadly applied to a wide range of aldehyde and carboxylic acid substrates, paving the way for the creation of diverse chemical libraries.

References

  • Al-Tel, T. H. (2011). A one-step synthesis of novel substituted imidazo[4,5-b]pyridines and bis-imidazo[4,5-b]pyridines under microwave irradiation. Molecules, 16(10), 8349-8359. Available at: [Link]

  • Oluwafemi, K. A., Isaacs, M., Hoppe, H. C., Klein, R., & Kaye, P. T. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]

  • Grivas, S., & Grivas, J. C. (1983). Synthesis of 2,3-diaminopyridine. Journal of Chemical & Engineering Data, 28(3), 325-326. (Note: While this reference is for the parent compound, the principles are foundational). Available at: [Link]

  • Kola, A. O., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents. ResearchGate. (Pre-print/author manuscript of Ref 2). Available at: [Link]

  • Organic Syntheses. (1955). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 3, p.259 (1955); Vol. 28, p.35 (1948). Available at: [Link]

  • Patents Google. (2009). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available at: [Link]

  • ResearchGate. (2018). Synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. Available at: [Link]

  • RSC Publishing. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering, 2(5), 635-644. Available at: [Link]

  • Appchem. (n.d.). 2-N-Ethyl-5-methylpyridine-2,3-diamine. Retrieved March 2026, from [Link]

Sources

Application Note: A Senior Application Scientist's Guide to the Purification and Analysis of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance and Challenges of Purifying Substituted Diaminopyridines

Substituted diaminopyridines are a pivotal class of heterocyclic compounds in drug discovery and development, forming the core scaffold of numerous therapeutic agents. Their unique structural motifs allow for versatile interactions with biological targets. However, the very features that make them medicinally valuable—multiple basic nitrogen atoms, potential for hydrogen bonding, and varying polarity based on substitution—present significant challenges in their purification and characterization. Achieving the high purity demanded by regulatory bodies like the FDA and ICH is a critical, non-trivial step in the journey from a synthesized molecule to a potential drug candidate.[1][2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the purification and analysis of substituted diaminopyridines. We will delve into the principles and practical applications of various purification strategies, from classical recrystallization to modern chromatographic techniques. Furthermore, we will explore the analytical methods essential for confirming purity and elucidating the structure of these vital compounds.

Understanding the Physicochemical Properties of Substituted Diaminopyridines: The Key to Effective Purification

The successful purification of a substituted diaminopyridine hinges on a thorough understanding of its physicochemical properties, primarily its polarity, solubility, and pKa. The two amino groups and the pyridine ring nitrogen confer a basic character, making the molecule's overall polarity and solubility highly dependent on the pH of its environment. The nature of the substituents on the pyridine ring further modulates these properties. For instance, electron-withdrawing groups can decrease the basicity of the nitrogen atoms, while bulky lipophilic groups will reduce the molecule's overall polarity.

A critical parameter to consider is the pKa of the diaminopyridine derivative. The pKa determines the ionization state of the molecule at a given pH, which in turn dictates its interaction with chromatographic stationary phases.[5] Understanding the pKa is therefore crucial for developing robust HPLC and SFC methods.

A Strategic Approach to Purification and Analysis

A systematic workflow is essential for the efficient purification and analysis of substituted diaminopyridines. The following diagram illustrates a typical strategic approach, emphasizing the iterative nature of purification and analysis.

Purification and Analysis Workflow cluster_purification Purification Strategy cluster_analysis Analysis and Characterization Crude Crude Substituted Diaminopyridine Purity_Assessment_1 Initial Purity Assessment (TLC, LC-MS) Crude->Purity_Assessment_1 Recrystallization Recrystallization Purity_Assessment_1->Recrystallization High Purity & Crystalline Column_Chromatography Column Chromatography (Silica/Alumina) Purity_Assessment_1->Column_Chromatography Moderate Polarity Difference Prep_HPLC Preparative HPLC Purity_Assessment_1->Prep_HPLC Polar/Complex Mixtures Prep_SFC Preparative SFC Purity_Assessment_1->Prep_SFC Basic Compounds/Speed Purity_Assessment_2 Purity Confirmation (HPLC-UV) Recrystallization->Purity_Assessment_2 Column_Chromatography->Purity_Assessment_2 Prep_HPLC->Purity_Assessment_2 Prep_SFC->Purity_Assessment_2 Purity_Assessment_2->Column_Chromatography Impure Structure_Confirmation Structural Elucidation (NMR, MS) Purity_Assessment_2->Structure_Confirmation Purity Confirmed Final_Product Pure Substituted Diaminopyridine (>95%) Structure_Confirmation->Final_Product

Caption: A general workflow for the purification and analysis of substituted diaminopyridines.

Purification Techniques: From Classical to Cutting-Edge

The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.[6]

Recrystallization: The Art of Crystal Perfection

For solid, semi-pure substituted diaminopyridines, recrystallization is often the most efficient and scalable purification method.[7][8][9] The principle lies in the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

Protocol: Recrystallization of a Substituted Diaminopyridine

  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should dissolve the diaminopyridine sparingly at room temperature but readily at its boiling point. Test a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures thereof). For basic diaminopyridines, acidic or basic impurities can sometimes be removed by performing the recrystallization from a solution with an adjusted pH.

  • Dissolution: In a flask, add the crude diaminopyridine and the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Trustworthiness: The purity of the recrystallized material should be assessed by HPLC and compared to the mother liquor to validate the efficiency of the purification. The melting point of the crystals can also be a good indicator of purity.

Column Chromatography: The Workhorse of Purification

Flash column chromatography is a versatile technique for purifying a wide range of substituted diaminopyridines, especially for small to medium-scale purifications.[10][11] The separation is based on the differential partitioning of the compound and impurities between a stationary phase (typically silica gel or alumina) and a mobile phase.

Causality in Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase. However, due to the basic nature of diaminopyridines, they can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery. To mitigate this, triethylamine (0.1-1%) is often added to the mobile phase to neutralize the acidic sites.[6] Alternatively, alumina (neutral or basic) can be a better choice for strongly basic compounds.

  • Mobile Phase: The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system is typically chosen based on preliminary analysis by Thin Layer Chromatography (TLC). For diaminopyridines of moderate polarity, mixtures of ethyl acetate and hexanes or dichloromethane and methanol are commonly used.

Protocol: Flash Column Chromatography of a Substituted Diaminopyridine

  • TLC Analysis: Develop a TLC solvent system that provides good separation of the target compound from impurities, with an Rf value for the target compound of around 0.2-0.4.[6]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. If solubility is low, the compound can be adsorbed onto a small amount of silica gel and loaded onto the column as a dry powder.[6]

  • Elution: Elute the column with the mobile phase, using either an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[6]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC): For High-Resolution Separations

Preparative HPLC is the method of choice for purifying complex mixtures or when high purity is required.[12][13] The principles are similar to column chromatography, but the use of high-pressure pumps and smaller particle size stationary phases results in much higher resolution.

Table 1: Typical HPLC Conditions for Diaminopyridine Purification

ParameterConditionRationale
Column C18 Reverse-PhaseGood for a wide range of polarities.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acidic modifier improves peak shape for basic compounds by promoting ion-pairing.[12]
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic AcidOrganic solvent to elute the compounds.
Gradient 5-95% B over 20-30 minutesA gradient elution is typically used to separate compounds with a range of polarities.
Detection UV at 254 nm or Diode Array Detector (DAD)Pyridine rings have strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths.

Protocol: Preparative HPLC of a Substituted Diaminopyridine

  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect fractions based on the retention time of the target compound.

  • Purity Analysis and Solvent Removal: Analyze the collected fractions for purity by analytical HPLC. Combine the pure fractions and remove the solvent.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for the purification of basic compounds like substituted diaminopyridines.[14][15][16][17] SFC uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent such as methanol.

Advantages of SFC for Diaminopyridine Purification:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for faster separations compared to HPLC.[16]

  • Improved Peak Shape for Basic Compounds: The use of basic additives in the co-solvent can significantly improve the peak shape of basic analytes.[15]

  • Reduced Solvent Consumption: SFC is considered a "greener" technique as it uses less organic solvent than HPLC.[16]

  • DMSO Compatibility: Samples dissolved in DMSO can often be directly injected, which is a significant advantage in high-throughput purification.[14]

Table 2: Typical SFC Conditions for Diaminopyridine Purification

ParameterConditionRationale
Column 2-Ethylpyridine, SilicaThese stationary phases often provide good selectivity for basic compounds in SFC.[15]
Mobile Phase A Supercritical CO2The main mobile phase.
Mobile Phase B Methanol with 0.1-0.5% Ammonium Hydroxide or DiethylamineThe co-solvent and basic additive improve solubility and peak shape.[15]
Gradient 5-40% B over 5-10 minutesA rapid gradient is often sufficient for SFC separations.
Detection UV or Mass Spectrometry (MS)Compatible with both UV and MS detection.

Analytical Techniques for Purity Assessment and Structural Characterization

Purification is only half the battle; rigorous analysis is required to confirm the purity and structure of the final compound.[2][][19] The use of orthogonal analytical techniques—methods that rely on different separation or detection principles—is highly recommended to ensure a comprehensive assessment of purity.[20]

Purity_Assessment_Strategy cluster_main Orthogonal Purity Assessment Purified_Compound Purified Substituted Diaminopyridine HPLC_UV HPLC-UV (Primary Method) Purified_Compound->HPLC_UV LC_MS LC-MS (Orthogonal Method 1) Purified_Compound->LC_MS NMR NMR Spectroscopy (Orthogonal Method 2) Purified_Compound->NMR Purity_Confirmed Purity Confirmed & Structure Verified HPLC_UV->Purity_Confirmed LC_MS->Purity_Confirmed NMR->Purity_Confirmed

Caption: The use of orthogonal methods for robust purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is the standard method for determining the purity of a compound. A well-developed HPLC method should be able to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products.[12][13]

Protocol: HPLC-UV Purity Analysis

  • Method Development: Develop a gradient reverse-phase HPLC method using a C18 column. The mobile phase should consist of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol). The method should be optimized to achieve baseline separation of all peaks.

  • Sample Preparation: Prepare a stock solution of the purified diaminopyridine in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject the sample onto the HPLC system and acquire the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the purity of the main compound as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[3][21] This technique is invaluable for confirming the molecular weight of the purified compound and for identifying any co-eluting impurities.[4][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[23][24][25][26][27] For substituted diaminopyridines, ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of atoms in the molecule, confirming the desired structure and identifying any structural isomers.

Conclusion

The purification and analysis of substituted diaminopyridines are critical steps in the drug discovery and development process. A thorough understanding of the physicochemical properties of these molecules, combined with a strategic approach to purification and the use of orthogonal analytical techniques, is essential for achieving the high levels of purity and characterization required for further development. This application note provides a framework for developing robust and efficient purification and analysis protocols for this important class of compounds.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • Avomeen. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [Link]

  • Wiley Online Library. (n.d.). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • PubMed. (2012, November 2). Analysis of basic compounds by supercritical fluid chromatography: attempts to improve peak shape and maintain mass spectrometry compatibility. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • Chromatography Today. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • Sterling Pharma Solutions. (2024, March 13). Journey of an API: Developing robust analytical methods. [Link]

  • Agilent. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. [Link]

  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • ResearchGate. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Mass spectra showing m/z for (A) 4‐dimethylaminopyridine (DMAP), (B) pyridine, and (C) N, N‐dimethylaniline (DMA). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • SIELC Technologies. (2018, February 17). Separation of 3,4-Diaminopyridine on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 3,4-Diaminopyridine. [Link]

  • PubChem. (n.d.). 2,5-Pyridinediamine. [Link]

  • PMC. (2024, October 30). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. [Link]

  • ResearchGate. (2017, March 31). Gas chromatography/mass spectroscopy identification of M2 as.... [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • PMC. (2025, August 11). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • ResearchGate. (2006, April 25). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]

  • ACS Publications. (2024, June 26). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. [Link]

  • OUCI. (n.d.). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. [Link]

  • Google Patents. (n.d.).
  • FAO AGRIS. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • European Patent Office. (n.d.). Process for the preparation of diaminopyridines - EP 0159112 A1. [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]

  • ResearchGate. (n.d.). Chromatograms showing separation of 3,4-diaminopyridine from related.... [Link]

  • ResearchGate. (2015, October 29). Determination of pKa Values by Liquid Chromatography. [Link]

  • MDPI. (2022, June 16). 3,4-Diaminopyridine-2,5-dicarbonitrile. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of diaminopyridines

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of diaminopyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to overcome synthetic hurdles.

I. Troubleshooting Common Synthetic Routes & Side Reactions

The synthesis of diaminopyridines can be approached through several common pathways, each with its own set of potential side reactions. This section will address the most frequently encountered issues in a question-and-answer format.

Route 1: Nitration of Aminopyridines and Subsequent Reduction

This two-step approach is a classic method for introducing a second amino group onto the pyridine ring. However, it is often plagued by issues of regioselectivity and over-nitration.

Q1: I'm attempting to nitrate 2-aminopyridine and obtaining a mixture of isomers (2-amino-3-nitropyridine and 2-amino-5-nitropyridine) with low yield of my desired product. How can I improve the regioselectivity?

A1: This is a very common issue. The amino group in 2-aminopyridine is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. The major product is typically the 2-amino-5-nitropyridine.[1][2] Several factors can be adjusted to influence the isomeric ratio:

  • Controlling Reaction Temperature: Nitration reactions are highly exothermic.[3] Running the reaction at lower temperatures (0-10 °C) can sometimes favor the formation of one isomer over the other and minimize the formation of degradation products.[3][4]

  • Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is a potent nitrating agent.[3] Altering the ratio of these acids or using a milder nitrating agent can sometimes improve selectivity.

  • Protecting Group Strategy: To circumvent the directing effects of the amino group, a common strategy is to first protect it as an amide. The amide is still an ortho-, para-director but is less activating than the free amine, which can lead to more controlled nitration. The protecting group can then be removed via hydrolysis.

Q2: During the nitration of my aminopyridine, I'm observing the formation of a dark, tar-like substance and my overall yield is very low. What is happening and how can I prevent it?

A2: The formation of tar is indicative of degradation of the starting material or product.[4] Pyridine rings, especially when activated by an amino group, can be susceptible to oxidation and degradation under the harsh acidic and oxidizing conditions of nitration.[4]

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Ensure slow, dropwise addition of the nitrating agent while maintaining a low reaction temperature with an ice bath or cryostat.[5]

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Prolonged reaction times can lead to increased degradation.[4]

  • Order of Addition: Adding the aminopyridine to the pre-cooled nitrating mixture can sometimes provide better control over the initial exotherm.

Q3: The reduction of my nitro-aminopyridine to a diaminopyridine is incomplete, or I'm seeing side products. What are the best practices for this reduction?

A3: The reduction of a nitro group to an amine is a fundamental transformation, but on a substituted pyridine ring, challenges can arise.

Common Reducing Agents and Potential Issues:

Reducing AgentCommon Issues & Solutions
Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Nickel) Catalyst Poisoning: The pyridine nitrogen can sometimes poison the catalyst. Adding a small amount of acid can sometimes mitigate this. Incomplete Reduction: Ensure sufficient catalyst loading and hydrogen pressure. The reaction may require elevated temperatures and pressures.[6]
Metal/Acid (e.g., Sn/HCl, Fe/HCl, Zn/AcOH) Harsh Conditions: These conditions can sometimes lead to side reactions on other functional groups. Work-up Challenges: Removal of metal salts during work-up can be tedious.
Transfer Hydrogenation (e.g., Hydrazine, Ammonium Formate) Safer Alternative: This method avoids the need for high-pressure hydrogen gas. Reaction Kinetics: The reaction rate can be sensitive to the choice of catalyst and hydrogen donor.

A variety of methods are available for the reduction of aromatic nitro groups, including catalytic hydrogenation and the use of metals in acid.[7]

Route 2: The Chichibabin Reaction

The Chichibabin reaction is a direct amination of the pyridine ring using sodium amide (NaNH₂). While powerful, it is known for its harsh conditions and potential for side reactions.[8]

Q4: I'm performing a Chichibabin reaction on pyridine and getting a significant amount of 2,6-diaminopyridine as a byproduct. How can I favor the mono-amination product?

A4: The formation of 2,6-diaminopyridine is a classic side reaction in the Chichibabin reaction, resulting from over-amination.[9] The initially formed 2-aminopyridine can be deprotonated by the strong base (sodium amide), activating the ring for a second nucleophilic attack at the 6-position.[9]

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of sodium amide. Using a slight excess is necessary to drive the reaction, but a large excess will promote di-amination.

  • Temperature: Higher temperatures favor the formation of the di-aminated product.[9] Running the reaction at the lowest temperature that allows for a reasonable reaction rate is crucial.

  • Reaction Time: Monitor the reaction progress and quench it as soon as the starting material is consumed to prevent further reaction of the product.

Q5: My Chichibabin reaction is sluggish and giving low yields. What factors influence the reaction rate?

A5: The efficiency of the Chichibabin reaction is influenced by several factors:

  • Purity of Sodium Amide: Sodium amide is hygroscopic and can decompose on exposure to air. Using fresh, high-purity sodium amide is critical for good results.

  • Solvent: Anhydrous, high-boiling inert solvents like toluene or xylene are typically used.[9] Ensure the solvent is thoroughly dried before use.

  • Temperature: While high temperatures can lead to side reactions, the reaction often requires elevated temperatures (100-130°C) to proceed at a practical rate.[8][9]

Route 3: Amination of Halopyridines

Nucleophilic aromatic substitution (SNA) of a halopyridine with an amine or ammonia is a versatile method for synthesizing aminopyridines.

Q6: My amination of a 2-chloropyridine with ammonia is not going to completion, even at high temperatures and pressures. What can I do?

A6: The direct amination of halopyridines with ammonia can be challenging and often requires forcing conditions.[10]

Strategies for Improvement:

  • Catalysis: The use of copper or palladium catalysts can significantly lower the activation energy for the substitution and allow for milder reaction conditions.[10]

  • Amine Source: Instead of ammonia, using a protected amine like an N-Boc amine followed by deprotection can sometimes be more efficient.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields.

Q7: I am observing dehalogenation of my starting material as a major side reaction in my Buchwald-Hartwig amination. How can I suppress this?

A7: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[11] It occurs when a palladium-hydride species reduces the aryl halide.[11]

Troubleshooting Dehalogenation:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over dehalogenation.[11]

  • Base Choice: The strength and nature of the base are critical. A weaker base may be less likely to promote the formation of palladium-hydride species.[11]

  • Temperature Optimization: Lowering the reaction temperature can sometimes suppress the dehalogenation pathway.[11]

II. Purification and Isolation of Diaminopyridines

The purification of diaminopyridines can be challenging due to their basicity and polarity.

Q8: How can I effectively remove unreacted aminopyridine starting material from my diaminopyridine product?

A8: Due to the similar basic nature of the starting material and product, simple acid-base extraction can be difficult.

Purification Techniques:

  • Column Chromatography: This is a common method, but tailing can be an issue on silica gel due to the basicity of the compounds. Adding a small amount of a base like triethylamine or ammonia to the eluent can help to mitigate this.[5]

  • Crystallization: If the diaminopyridine product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[5]

  • Scavenger Resins: These are solid-supported reagents that can selectively bind to and remove specific impurities. For example, an acidic resin can be used to scavenge basic impurities.[12]

Q9: My diaminopyridine product is a salt (e.g., hydrochloride). How can I isolate the free base?

A9: To obtain the free base from a salt, you will need to perform a neutralization and extraction.

Experimental Protocol: Free Base Isolation

  • Dissolution: Dissolve the diaminopyridine salt in water.

  • Basification: Slowly add a base, such as sodium hydroxide or potassium carbonate, until the pH of the solution is basic (pH > 10).

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

III. Visualization of Key Concepts

Troubleshooting Workflow for Diaminopyridine Synthesis

G start Reaction Outcome Unsatisfactory identify Identify Side Products (TLC, LC-MS, NMR) start->identify route Identify Synthetic Route identify->route nitration Nitration/Reduction route->nitration Route 1 chichabine Chichibabin route->chichabine Route 2 amination Halopyridine Amination route->amination Route 3 nitration_issues Regioisomers, Tar, Incomplete Reduction nitration->nitration_issues chichabine_issues Over-amination, Low Yield chichabine->chichabine_issues amination_issues Incomplete Reaction, Dehalogenation amination->amination_issues nitration_solutions Control Temp, Protecting Group, Optimize Reductant nitration_issues->nitration_solutions chichabine_solutions Control Stoichiometry & Temp chichabine_issues->chichabine_solutions amination_solutions Catalysis, Optimize Ligand/Base amination_issues->amination_solutions purification Purification Challenges nitration_solutions->purification chichabine_solutions->purification amination_solutions->purification purification_solutions Chromatography (w/ base), Crystallization, Scavenger Resins purification->purification_solutions end Pure Diaminopyridine purification_solutions->end

Caption: A general workflow for troubleshooting common issues in diaminopyridine synthesis.

Mechanism of Chichibabin Over-amination

G pyridine Pyridine aminopyridine 2-Aminopyridine pyridine->aminopyridine + NaNH₂ deprotonated Deprotonated 2-Aminopyridine (Anion) aminopyridine->deprotonated + NaNH₂ (excess) diaminopyridine 2,6-Diaminopyridine deprotonated->diaminopyridine + NaNH₂

Caption: The formation of 2,6-diaminopyridine via over-amination in the Chichibabin reaction.

IV. References

  • Chichibabin reaction - Grokipedia. (n.d.). Retrieved from

  • Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide - Benchchem. (n.d.). Retrieved from

  • A General and Efficient 2-Amination of Pyridines and Quinolines - ACS Publications. (2007, May 15). Retrieved from

  • Chichibabin reaction - Wikipedia. (n.d.). Retrieved from

  • Attachment B - Regulations.gov. (n.d.). Retrieved from

  • Chichibabin reaction. (n.d.). Retrieved from

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - ACS Publications. (2018, January 8). Retrieved from

  • US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents. (1947, February 25). Retrieved from

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. (2025, October 13). Retrieved from

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). Retrieved from

  • How to remove unreacted 2-aminopyridine from product - Benchchem. (n.d.). Retrieved from

  • Common side reactions in the synthesis of 3-aminopiperidine derivatives - Benchchem. (n.d.). Retrieved from

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.). Retrieved from

  • Chichibabin Reaction: Organic Chemistry II Study Guide |... - Fiveable. (2025, August 15). Retrieved from

  • US4386209A - Chichibabin reaction - Google Patents. (n.d.). Retrieved from

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT. (n.d.). Retrieved from

  • Chromatograms showing separation of 3,4-diaminopyridine from related... - ResearchGate. (n.d.). Retrieved from

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC. (n.d.). Retrieved from

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Easy Access to 2-Aminopyridines - GalChimia. (2020, December 4). Retrieved from

  • CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents. (n.d.). Retrieved from

  • Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides | The Journal of Organic Chemistry - ACS Publications. (2018, December 17). Retrieved from

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega - ACS Publications. (2025, August 10). Retrieved from

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC. (n.d.). Retrieved from

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents. (n.d.). Retrieved from

  • CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents. (n.d.). Retrieved from

  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.). Retrieved from

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC. (2022, January 3). Retrieved from

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration - ResearchGate. (n.d.). Retrieved from

  • Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.). Retrieved from

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Retrieved from

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022, January 3). Retrieved from

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved from

  • Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly | ACS Omega. (2020, June 3). Retrieved from

  • Zenas, INN-amifampridine - EMA. (2009, September 21). Retrieved from

Sources

Overcoming solubility issues of diaminopyridine compounds in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for diaminopyridine (DAP) derivatives. This guide is engineered for researchers, medicinal chemists, and formulation scientists struggling with the notoriously poor solubility profiles of compounds like 2,6-diaminopyridine and 3,4-diaminopyridine (Amifampridine).

The Mechanistic Root of the Problem

Diaminopyridines possess a rigid, planar aromatic ring coupled with one basic pyridine nitrogen and two primary amine groups. This specific molecular geometry creates a "perfect storm" for supramolecular assembly. The molecules form an extensive, tightly packed intermolecular hydrogen-bonding network, resulting in an exceptionally high crystal lattice energy. To dissolve a DAP compound, your chosen solvent system or chemical strategy must provide enough thermodynamic energy to break these robust lattice interactions.

Quantitative Solubility Matrix

Understanding the baseline thermodynamic solubility of the free base is the first step in troubleshooting. Below is the solubility profile for 2,6-diaminopyridine across various solvent classes[1],[2].

Solvent ClassificationSolventSolubility ProfileMechanistic Rationale
Aqueous Water180 g/L (at 20°C)Water acts as both a strong H-bond donor and acceptor, effectively dismantling the DAP crystal lattice.
Polar Protic Methanol / EthanolHighly SolubleAlcohols readily participate in hydrogen bonding with the primary amines and the pyridine nitrogen.
Polar Aprotic Acetone / DMFSolubleHigh dipole moments stabilize the polar functional groups of the free base.
Aromatic Non-Polar Toluene / o-XylenePoor (Requires Heat)Cannot disrupt H-bonds at room temperature. Heating (up to 361 K) provides the kinetic energy needed to overcome lattice forces[2].
Aliphatic Non-Polar Hexane / HeptaneInsolubleComplete lack of polarity or H-bonding capability; unable to solvate the highly polar DAP molecule.

Strategic Decision Matrix

Before modifying your protocol, consult the decision tree below to match your experimental end-goal with the appropriate physical or chemical intervention.

DAP_Solubility_Strategy Start Diaminopyridine (DAP) Solubility Issue Goal What is the End Goal? Start->Goal OrgSynth Organic Synthesis (Intermediate) Goal->OrgSynth Formulation Drug Formulation (API Stability) Goal->Formulation Extraction Solvent Extraction (Membranes) Goal->Extraction Strat1 Boc-Protection (Disrupts H-Bonding) OrgSynth->Strat1 Strat2 Polar Aprotic Solvents (DMF/DMSO) + Heat OrgSynth->Strat2 Strat3 Salt Formation (Phosphate/Tartrate) Formulation->Strat3 Strat4 Lipophilic Derivatization (e.g., Benzoylation) Extraction->Strat4

Caption: Decision matrix for selecting the appropriate diaminopyridine solubility strategy.

Troubleshooting FAQs

Q1: Why does 2,6-diaminopyridine (2,6-DAP) crash out of solution when I switch from methanol to dichloromethane (DCM) during my synthesis? Causality: Protic solvents like methanol disrupt the DAP crystal lattice by acting as H-bond donors and acceptors. DCM is a non-polar, aprotic solvent incapable of breaking these lattice interactions. When you swap the solvent, the intermolecular hydrogen bonds between the DAP molecules rapidly re-form, causing immediate precipitation. Solution: If a non-polar solvent is strictly required for your downstream reaction, you must transiently mask the amine groups. Boc-protection converts the primary amines into bulky carbamates, sterically hindering intermolecular H-bonding and drastically increasing solubility in solvents like DCM. (See Protocol B).

Q2: I am formulating 3,4-diaminopyridine for an in vivo study, but the free base exhibits erratic aqueous solubility and degrades over time. How can I standardize my dosing vehicle? Causality: The free base of 3,4-DAP is highly susceptible to oxidative degradation and polymorphic shifts under standard storage conditions, which directly impacts its thermodynamic solubility. Solution: Convert the free base into a pharmaceutical salt. Reacting 3,4-DAP with phosphoric acid yields 3,4-DAP phosphate. This specific supramolecular synthon disrupts the native planar stacking, significantly lowering the lattice energy and yielding a highly water-soluble, stable crystalline powder that meets international harmonization standards for drug stability[3]. (See Protocol A).

Q3: I need to use 2,6-DAP as a ligand for the solvent extraction of noble metals, but it keeps partitioning into the aqueous phase. How do I force it into the organic phase (chloroform)? Causality: Unmodified 2,6-DAP is inherently hydrophilic (soluble in water up to 180 g/L)[1]. To utilize it effectively in liquid-liquid extraction, its partition coefficient (LogP) must be artificially shifted. Solution: Perform a lipophilic derivatization. Acylating the amine groups with 4-methoxybenzoyl chloride yields 2,6-bis(4-methoxybenzoyl)-diaminopyridine. This bulky, hydrophobic derivative is completely insoluble in water but highly soluble in chloroform and ethyl acetate, making it an ideal organic-phase extractant[4].

Validated Experimental Protocols

Protocol A: Preparation of Highly Soluble 3,4-Diaminopyridine Phosphate Salt

Purpose: To convert unstable, poorly soluble 3,4-DAP free base into a highly soluble, formulation-ready API[3].

  • Initial Solvation: Suspend 1.0 molar equivalent of 3,4-diaminopyridine free base in a 1:1 (v/v) mixture of distilled water and absolute ethanol.

  • Acid Addition: Slowly add 1.0 molar equivalent of 85% phosphoric acid dropwise under continuous magnetic stirring.

  • Thermal Disruption: Heat the reaction mixture to 80°C. At this temperature, the thermal energy overcomes the remaining lattice interactions, driving the protonation of the pyridine nitrogen.

    • Self-Validation Checkpoint: The solution must become completely transparent at 80°C. Any residual turbidity indicates incomplete salt formation or insufficient solvent volume, requiring the addition of 5% v/v water.

  • Equilibration: Maintain the clear solution at 80°C for 15 minutes to ensure thermodynamic equilibrium.

  • Controlled Crystallization: Gradually cool the solution to 4°C at a controlled rate (e.g., 10°C/hour) and hold for 12 hours. This slow cooling promotes the nucleation of the highly ordered phosphate salt rather than trapping impurities.

  • Isolation: Filter the resulting white precipitate, wash with cold absolute ethanol (to remove residual water without dissolving the salt), and dry under vacuum at 60°C to a constant weight.

Salt_Formation_Workflow Step1 Free Base 3,4-DAP (High Lattice Energy) Step2 Add Phosphoric Acid in Aqueous/EtOH Blend Step1->Step2 Step3 Protonation of Pyridine Nitrogen Step2->Step3 Step4 Disruption of Intermolecular H-Bonds Step3->Step4 Step5 3,4-DAP Phosphate (Highly Soluble Salt) Step4->Step5

Caption: Workflow demonstrating the mechanistic disruption of DAP crystal lattices via salt formation.

Protocol B: Boc-Protection of 2,6-Diaminopyridine for Organic Synthesis

Purpose: To mask the primary amines, eliminating H-bond donor capacity and enabling solubility in non-polar organic solvents.

  • Solvent Selection: Dissolve 2,6-DAP in N,N-dimethylformamide (DMF). The high polarity of DMF is required to initially break the free base lattice.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 18 hours. The bulky tert-butyl groups will progressively shield the amine functionalities.

    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The highly polar DAP starting material will remain at the baseline (Rf ~0.0), whereas the successful di-Boc product will migrate significantly (Rf ~0.6–0.7), confirming the masking of the polar amine groups.

  • Workup & Phase Transfer: Quench the reaction with water. Extract the aqueous layer with Dichloromethane (DCM). Because the H-bonding network has been destroyed, the newly formed di-Boc-2,6-DAP will partition cleanly and entirely into the organic DCM layer.

References

  • Thermo Fisher Scientific. "2,6-Diaminopyridine, 98% - Thermo Scientific Chemicals." Thermofisher.kr. Available at: [Link]

  • Chen, X.-H., et al. (2007). "Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Rzelewska-Piekut, M., et al. (2022). "The Application of 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine in Solvent Extraction and Polymer Membrane Separation for the Recovery of Au(III), Ag(I), Pd(II) and Pt(II) Ions from Aqueous Solutions." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Le Guern, C., et al. (2015). "3,4-diaminopyridine tartrate and phosphate, pharmaceutical compositions and uses thereof." US Patent US20150353467A1, Google Patents.

Sources

Technical Support Center: Diaminopyridine Derivative Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diaminopyridine derivatives (e.g., 3,4-diaminopyridine, amifampridine). As an application scientist or drug development professional, you are likely aware that these electron-rich aromatic systems are notoriously difficult to handle. The two exocyclic amino groups donate significant electron density into the pyridine ring, making the molecule a strong nucleophile that is highly susceptible to rapid oxidation by atmospheric oxygen, light, and transition metal impurities.

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the scientific integrity of your assays and formulations.

Part 1: Troubleshooting Guide – Why is my compound degrading?

Q: My 3,4-diaminopyridine powder turned from white to a yellowish-brown color on the benchtop. What happened? A: Your compound has undergone auto-oxidation. When the unprotonated "free base" molecular form is exposed to environmental oxidative stress (such as ambient oxygen, light, or trace peroxides), it rapidly degrades. The two primary degradation products formed are 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide [1]. In advanced stages of degradation, radical coupling can also lead to the formation of azo or hydrazo dimers[2].

Pathway FreeBase Diaminopyridine (Free Base) NOxide 3,4-Diaminopyridine-N-oxide (N-Oxidation) FreeBase->NOxide Nitro 4-Amino-3-nitropyridine (Amine Oxidation) FreeBase->Nitro Dimer Azo/Hydrazo Dimers (Radical Coupling) FreeBase->Dimer OxStress Oxidative Stress (O2, Light, Peroxides) OxStress->FreeBase Catalyzes

Oxidative degradation pathways of diaminopyridine free base under environmental stress.

Q: How can I fundamentally prevent this oxidation without constantly relying on argon-purged freezers? A: The most authoritative solution is to convert the free base into a salt form (such as a phosphate or dihydrogen phosphate salt). Mechanistically, protonating the pyridine nitrogen and/or the amino groups ties up the lone pairs of electrons that normally make the ring electron-rich[1]. This fundamentally alters the resonance of the molecule, creating a thermodynamic barrier that makes it highly resistant to oxidation[1]. For example, amifampridine phosphate (the salt form) boasts vastly superior stability and can be stored at room temperature without refrigeration[3][4].

Quantitative Data: Comparative Stability Profile
Property3,4-Diaminopyridine (Free Base)Amifampridine Phosphate (Salt Form)
Chemical State Unprotonated molecular speciesProtonated dihydrogen phosphate salt
Oxidation Susceptibility High (Forms N-oxides, nitro derivatives, dimers)Low (Lone pairs engaged in bonding)
Recommended Storage (Solid) -20°C, Inert Gas (Argon/N2), Amber VialRoom Temperature (20-25°C), Standard desiccation
Aqueous Suspension Stability Rapid degradation; not recommendedUp to 24 hours at 2°C to 8°C (Refrigerated)

Part 2: Standard Operating Procedures (SOPs)

Self-Validating Protocol: Conversion of Free Base to Dihydrogen Phosphate Salt

Causality Check: Why this works: The addition of phosphoric acid protonates the reactive nitrogen centers, engaging the lone pairs and altering the resonance structure to resist electrophilic attack[1].

Materials:

  • 3,4-Diaminopyridine free base (high purity)

  • Phosphoric acid ( H3​PO4​ , 85% aqueous solution)

  • Purified water (HPLC grade)

  • Acetonitrile (for vapor diffusion crystallization)

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3,4-diaminopyridine free base in a minimal volume of purified water at room temperature[5].

    • Self-Validation Check: The solution must be perfectly clear. Any yellowing indicates pre-existing oxidation of your starting material, and the batch should be discarded.

  • Acidification: Slowly add an equimolar amount of phosphoric acid to the aqueous solution under continuous magnetic stirring.

  • Crystallization via Vapor Diffusion: Transfer the aqueous salt solution to a small, open inner vial. Place this vial inside a larger, sealed chamber containing a reservoir of acetonitrile[5].

  • Incubation: Allow the setup to sit undisturbed at room temperature. The volatile acetonitrile will slowly diffuse into the aqueous phase, decreasing the solubility of the salt and inducing the formation of high-purity monoclinic crystals (often appearing as long needles)[5].

  • Harvesting: Filter the resulting crystals and wash with a minimal volume of cold acetonitrile.

  • Drying & Verification: Dry the crystals under a vacuum desiccator.

    • Self-Validation Check: Confirm salt formation via IR spectroscopy to ensure the shift/absence of the free base amine stretch, confirming complete protonation.

Part 3: Handling & Storage Decision Matrix

Use the following workflow to determine the correct handling procedures for your specific formulation to prevent degradation during experiments.

Workflow Start Compound State IsSalt Salt or Free Base? Start->IsSalt FreeBase Free Base Form IsSalt->FreeBase Unprotonated Salt Phosphate Salt Form IsSalt->Salt Protonated StorageFB Store at -20°C Argon Purged Amber Vial FreeBase->StorageFB StorageSalt Store at Room Temp Standard Desiccator Light Protected Salt->StorageSalt Aqueous Aqueous Prep? StorageFB->Aqueous StorageSalt->Aqueous PrepSol Refrigerate (2-8°C) Discard after 24h Aqueous->PrepSol Yes

Decision matrix for the storage and handling of diaminopyridine derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just use antioxidants like BHT or ascorbic acid in my formulation instead of making a salt? A: While antioxidants can scavenge free radicals, they do not address the fundamental electronic vulnerability of the diaminopyridine ring. The free base remains a strong nucleophile. Salt formation is the only self-validating method to structurally protect the molecule by engaging the lone electron pairs[1].

Q: We are compounding an oral aqueous suspension for an in vivo study using the phosphate salt. Can we store it over the weekend? A: No. Even when using the stabilized phosphate salt, aqueous suspensions are only stable for up to 24 hours when stored under strict refrigeration (2°C to 8°C)[6]. Any unused portion must be discarded after this 24-hour window to ensure dosing accuracy and prevent the administration of degradation products[7].

Q: My HPLC chromatogram of a stored 3,4-diaminopyridine solution shows new peaks at later retention times. What are these? A: These are likely oxidative degradation products. When exposed to dissolved oxygen or trace peroxides, the compound degrades into 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide[1]. Additionally, radical coupling can form azo or hydrazo dimers, which elute differently and indicate severe degradation[2].

Sources

Technical Support Center: Stability Optimization for 2-N-ethyl-5-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-N-ethyl-5-methylpyridine-2,3-diamine (CAS: 1215946-13-6)[1]. As an electron-rich ortho-diamine attached to a pyridine ring, this compound presents unique handling and storage challenges. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent oxidative and photochemical degradation.

Section 1: Core Stability Challenges & Mechanisms (FAQ)

Q1: Why do my solutions of 2-N-ethyl-5-methylpyridine-2,3-diamine turn brown or black over time? A: The discoloration is a direct visual indicator of oxidative degradation. The ortho-diamine moiety is highly susceptible to auto-oxidation. When exposed to oxygen or trace transition metals, the diamine undergoes a one-electron oxidation to form a highly reactive aminium cation radical. This radical rapidly loses a proton and another electron to form a quinonediimine intermediate. These intermediates undergo intermolecular condensation, forming large, conjugated azo compounds and phenazine dimers, which absorb light in the visible spectrum (appearing brown or black)[2].

OxidationPathway Diamine 2-N-ethyl-5-methylpyridine-2,3-diamine (Colorless) Radical Aminium Cation Radical (Highly Reactive) Diamine->Radical -e⁻ O2 O2 / Trace Metals / UV O2->Radical Quinone Quinonediimine Intermediate Radical->Quinone -e⁻, -H⁺ Polymers Azo & Phenazine Polymers (Brown/Black) Quinone->Polymers Condensation

Oxidative degradation pathway of pyridine-2,3-diamines into colored phenazine polymers.

Q2: How does the pH of my assay buffer impact the degradation rate? A: The oxidation of aminopyridines is highly pH-dependent[2]. In basic or neutral solutions, the free base form of the diamine is electron-rich, making it an easy target for oxidizing radicals (like hydroxyl radicals), which form adducts that rapidly react with dissolved oxygen to yield peroxy radicals[3]. By lowering the pH and protonating the pyridine and/or amine nitrogens, you withdraw electron density from the aromatic ring. This significantly increases the oxidation potential, making the molecule thermodynamically harder to oxidize[3].

Q3: Is this compound sensitive to light? A: Yes. Pyridine derivatives and aromatic amines are prone to photodegradation[4]. UV light can homolytically cleave trace peroxides in the solvent, generating radicals that initiate the degradation cascade described above.

Section 2: Troubleshooting Formulation & Storage (Q&A)

Q4: What are the optimal storage conditions for the solid powder versus stock solutions? A:

  • Solid Powder: Store at -20°C in a tightly sealed, desiccated container. Before opening, allow the vial to equilibrate to room temperature to prevent ambient moisture from condensing on the hygroscopic powder.

  • Stock Solutions: Solutions are inherently less stable than the solid. They must be stored at -70°C to halt degradation kinetics[5]. At room temperature (~20°C), aromatic amines degrade rapidly[5].

Q5: Which antioxidants and solvents are most effective for formulating stock solutions? A: For aqueous or semi-aqueous formulations, adding 1% Ascorbic Acid (Vitamin C) or 1-5 mM Dithiothreitol (DTT) acts as a sacrificial reducing agent, intercepting oxidizing radicals before they react with the diamine[6]. For organic stocks, use anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Methanol, and store in amber vials to prevent photodegradation[4].

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability (defined as >95% recovery via HPLC-UV) of 2-N-ethyl-5-methylpyridine-2,3-diamine under various conditions.

Storage ConditionSolvent / MatrixAntioxidant AddedLight ExposureExpected Shelf-Life (>95% Recovery)
Solid Powder N/A (Desiccated)NoneProtected (Amber)> 24 Months at -20°C
Solution (20°C) Ambient WaterNoneAmbient Light< 24 Hours[5]
Solution (4°C) Degassed Water1% Ascorbic Acid[6]Protected~ 10 Days[5]
Solution (-70°C) DMSO or WaterNoneProtected> 14 Months[5]
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol is designed as a self-validating system. By incorporating a spectrophotometric quality-control check, you ensure the integrity of your stock before proceeding with sensitive downstream biological or chemical assays.

Materials Needed:

  • Argon or Nitrogen gas (high purity)

  • Anhydrous, sealed DMSO or HPLC-grade Water

  • Ascorbic Acid (if using an aqueous buffer)[6]

  • Amber glass vials with PTFE-lined caps

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent (DMSO or Water) with Argon for at least 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Aqueous only): If using water, dissolve Ascorbic Acid to a final concentration of 1% (w/v)[6].

  • Diamine Dissolution: Weigh the 2-N-ethyl-5-methylpyridine-2,3-diamine powder and transfer it to the degassed solvent under a continuous stream of Argon. Vortex until completely dissolved.

  • Quality Control (Self-Validation): Take a 10 µL aliquot and dilute in 990 µL of solvent. Measure the absorbance at 450 nm using a UV-Vis spectrophotometer.

    • Pass Criteria: A450​<0.05 (Indicates absence of phenazine degradation products).

    • Fail Criteria: A450​≥0.05 (Indicates oxidation has occurred; discard and remake).

  • Aliquoting & Sealing: Divide the stock into single-use aliquots in amber vials[4]. Overlay the headspace with Argon before immediately capping.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -70°C freezer for long-term storage[5].

Workflow Step1 1. Solvent Degassing (Argon sparging 30 min) Step2 2. Antioxidant Addition (e.g., 1% Ascorbic Acid) Step1->Step2 Step3 3. Diamine Dissolution (Under inert atmosphere) Step2->Step3 Step4 4. QC Check (Measure A450 < 0.05) Step3->Step4 Step5 5. Aliquot & Seal (Amber vials, Argon overlay) Step4->Step5 Step6 6. Cryopreservation (Store at -70°C) Step5->Step6

Step-by-step inert workflow for preparing stable aromatic diamine stock solutions.

Protocol 2: Accelerated Forced Degradation Study

To establish the specific shelf-life of your custom formulation, perform this forced degradation assay.

  • Preparation: Prepare three identical 1 mg/mL solutions of the diamine in your target assay buffer.

  • Stress Conditions:

    • Control: Store at -70°C in the dark[5].

    • Oxidative Stress: Add 0.1% H2​O2​ and incubate at 37°C for 4 hours.

    • Photolytic Stress: Expose to broad-spectrum UV light (254 nm and 365 nm) for 24 hours at room temperature[4].

  • Analysis: Analyze all samples via LC-MS. Monitor the disappearance of the parent mass ( m/z 152.1 for [M+H]+ ) and the appearance of m/z species corresponding to azo dimers or phenazines[2].

  • Causality Check: If the photolytic sample degrades but the oxidative does not, your primary instability driver is light, dictating strict use of amber labware[4].

References
  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]

  • Title: Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds Source: American University Digital Research Archive URL: [Link]

  • Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL: [Link]

  • Title: Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study Source: Radiation Physics and Chemistry (via DOI) URL: [Link]

Sources

Technical Support Center: Minimizing By-Product Formation in the Nitration of Pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial reaction. Here, we address common issues encountered during experiments, providing in-depth explanations, troubleshooting strategies, and detailed protocols to help you minimize by-product formation and maximize the yield of your desired nitropyridine isomer.

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of pyridines. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Problem 1: Low or No Yield of the Desired Nitrated Product

Symptoms: Your reaction has gone to completion (verified by TLC or GC-MS), but the isolated yield of the nitropyridine is significantly lower than expected, or no product is formed at all.

Root Cause Analysis: Pyridine is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution compared to benzene.[1][2] Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making the reaction sluggish and requiring harsh conditions like high temperatures.[3][4] If the conditions are not sufficiently forcing, the reaction may not proceed to a significant extent.

Solutions:

  • Increase Reaction Severity: For direct nitration, especially of unsubstituted pyridine, high temperatures are often necessary. Reactions are typically heated to drive the substitution.[1] However, this can also promote by-product formation.

  • Use a More Potent Nitrating Agent: While nitric and sulfuric acid are standard, agents like nitronium tetrafluoroborate (NO₂BF₄) can be effective for sluggish substrates.[2]

  • Consider an Alternative Strategy (N-Oxide Method): The most common and effective solution for low reactivity is to use the pyridine N-oxide pathway. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, allowing for much milder reaction conditions.[1][5][6] The resulting nitropyridine N-oxide can then be deoxygenated to yield the desired nitropyridine.[7][8]

Problem 2: Excessive Over-Nitration (Dinitration Products Observed)

Symptoms: Your analysis (NMR, MS) shows significant amounts of dinitrated pyridine by-products alongside your desired mono-nitrated product.

Root Cause Analysis: The same harsh conditions that are required to achieve the first nitration can be sufficient to add a second nitro group, especially if the reaction is left for too long or if the concentration of the nitrating agent is too high.[1] This is particularly problematic for pyridine rings that contain activating, electron-donating groups (e.g., alkyl, amino groups), which make the initial nitration easier but also increase the ring's susceptibility to a second electrophilic attack.[1][9]

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration relative to the first. Maintain a consistent, controlled temperature throughout the experiment.[1]

  • Optimize Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., mixed acid) dropwise or in small portions. This maintains a low instantaneous concentration of the active nitronium ion (NO₂⁺), favoring the mono-nitrated product.[1]

  • Monitor Reaction Progress: Use an appropriate analytical technique like TLC, GC-MS, or HPLC to track the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion is reached, before significant amounts of dinitrated by-products accumulate.[1]

Workflow for Minimizing Over-Nitration

Caption: Decision workflow for troubleshooting dinitration.

Problem 3: Incorrect Regioisomer Formed (e.g., 3-Nitro Instead of 4-Nitro)

Symptoms: You intended to synthesize a specific nitropyridine isomer (e.g., 4-nitropyridine), but the primary product isolated is a different isomer (e.g., 3-nitropyridine).

Root Cause Analysis: The regiochemical outcome of pyridine nitration is dictated by the electronics of the ring and the reaction mechanism.

  • Direct Electrophilic Nitration: In the highly acidic media of direct nitration, the pyridine ring exists as the pyridinium ion. The positive charge strongly deactivates the C2, C4, and C6 positions (α and γ positions) towards electrophiles. Consequently, electrophilic attack occurs at the least deactivated position, which is C3 (β position), making 3-nitropyridine the major product of direct nitration.[1][2]

  • Nitration of Pyridine N-Oxide: The N-oxide functionality fundamentally changes the electronics. The oxygen atom can donate electron density into the ring via resonance, increasing the electron density specifically at the C4 (para) position.[5][7] This makes the C4 position the most favorable site for electrophilic attack, leading predominantly to 4-nitropyridine N-oxide .[5][10]

Comparative Reaction Pathways

NitrationPathways cluster_0 Direct Nitration cluster_1 N-Oxide Pathway Pyridine Pyridine Pyridinium Pyridinium Pyridine->Pyridinium H+ 3-Nitropyridine 3-Nitropyridine Pyridinium->3-Nitropyridine HNO3/H2SO4 (Harsh Conditions) Minor By-products Minor By-products Pyridinium->Minor By-products C2/C4 attack (unfavored) Pyridine_N_Oxide Pyridine N-Oxide 4-Nitropyridine N-Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->4-Nitropyridine N-Oxide HNO3/H2SO4 (Milder Conditions) 4-Nitropyridine 4-Nitropyridine 4-Nitropyridine N-Oxide->4-Nitropyridine Deoxygenation (e.g., PCl3) Start Pyridine Start->Pyridine Start->Pyridine_N_Oxide Oxidation (e.g., peracid)

Caption: Direct vs. N-Oxide pathways in pyridine nitration.

Solutions:

  • For 3-Nitropyridine: Use direct nitration methods. Modern variations, such as using dinitrogen pentoxide (N₂O₅) or nitric acid in trifluoroacetic anhydride, can improve yields of the 3-nitro isomer.[4][11][12]

  • For 4-Nitropyridine: The N-oxide pathway is the standard and most efficient method.[1][7][8] First, oxidize pyridine to pyridine N-oxide, then perform the nitration, followed by deoxygenation.

  • For meta-Nitration of Substituted Pyridines: A modern approach involves a dearomatization-rearomatization strategy, which provides excellent regioselectivity for the meta-position even on complex molecules.[13][14][15]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Pathway

This two-step protocol is the most reliable method for producing 4-nitropyridine, minimizing by-products associated with direct nitration.

Step A: Synthesis of Pyridine N-Oxide [6]

  • Setup: In a well-ventilated fume hood, equip a reaction flask with a stirrer and addition funnel.

  • Reaction: Add 110 g (1.39 moles) of pyridine to the flask.

  • Addition: While stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that keeps the internal temperature at 85°C. This typically takes 50-60 minutes.

  • Cooling: After the addition is complete, continue stirring until the temperature naturally drops to 40°C.

  • Isolation: Evaporate the acetic acid under vacuum. Distill the residue at a pressure of 1 mm Hg or less. The product, pyridine N-oxide, will be collected as a colorless solid at 100–105°C.

Step B: Nitration of Pyridine N-Oxide [1][16]

  • Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide and heat it to 60°C.

  • Addition: Add the prepared nitrating acid dropwise over 30 minutes. The temperature will initially decrease.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto ~150 g of crushed ice.

  • Neutralization: Carefully add a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow solid (4-nitropyridine N-oxide) will precipitate.

  • Isolation: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from acetone.[10][16]

  • Deoxygenation (not detailed): The resulting 4-nitropyridine N-oxide can be deoxygenated using reagents like PCl₃ to yield 4-nitropyridine.[8]

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of pyridine so difficult and often low-yielding? The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire aromatic system towards electrophilic attack.[1] In the strong acidic media used for nitration, the nitrogen atom is protonated to form a pyridinium ion. This places a formal positive charge on the ring system, further deactivating it and making electrophilic substitution extremely difficult, requiring harsh conditions which can lead to degradation and low yields.[1][3]

Q2: What is the role of concentrated sulfuric acid in the nitrating mixture? Concentrated sulfuric acid serves two primary roles. First, it acts as a protonating agent for nitric acid. Second, it facilitates the loss of a water molecule from the protonated nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in the reaction.[17][18]

Q3: How do existing substituents on the pyridine ring affect nitration? Substituents have a profound impact on both the rate and regioselectivity of nitration:

  • Electron-Donating Groups (EDGs) like alkyl or amino groups activate the ring, making nitration easier. However, they also increase the risk of over-nitration (dinitration).[1] They direct the incoming nitro group based on their electronic and steric properties.

  • Electron-Withdrawing Groups (EWGs) like halogens or other nitro groups further deactivate the ring, making subsequent nitrations even more difficult.[1] This can be advantageous for preventing over-nitration but requires more forcing conditions for the initial reaction.

Q4: Are there milder, more modern alternatives to traditional nitration methods? Yes. For achieving 3-nitropyridines, methods using dinitrogen pentoxide (N₂O₅) in an organic solvent can offer higher yields and proceed through a different mechanism involving an N-nitropyridinium intermediate.[12][19][20] More recently, a highly regioselective meta-nitration strategy has been developed that proceeds via a dearomatization-rearomatization pathway under mild, catalyst-free conditions, which is particularly useful for late-stage functionalization of complex molecules.[13][14]

Q5: My reaction is producing a lot of dark, tar-like material. What's happening? The formation of tar or char is indicative of oxidative degradation of the starting material or product. This is common when using harsh nitrating conditions (high temperatures, highly concentrated acids) on sensitive substrates.[21] To mitigate this, consider using milder conditions, lowering the temperature, ensuring slow addition of the nitrating agent, or switching to an alternative, less aggressive nitration strategy like the N-oxide pathway.

Summary of Reaction Conditions
MethodTarget ProductTypical Nitrating AgentConditionsKey Advantage(s)Common By-Products
Direct Nitration 3-NitropyridineHNO₃ / H₂SO₄High Temperature (e.g., >100°C)Direct, one-step processDinitropyridines, degradation products
N-Oxide Pathway 4-NitropyridineHNO₃ / H₂SO₄ on N-OxideMilder than direct nitrationHigh yield and regioselectivity for C4Minimal if deoxygenation is clean
N₂O₅ Method 3-NitropyridineDinitrogen Pentoxide (N₂O₅)Low TemperatureGood yields for 3-nitro isomerDependent on substrate
Dearomatization meta-NitropyridinesTBN / TEMPO / O₂Mild, open-airHigh regioselectivity, functional group toleranceFew reported

References

  • Katiyar, D. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. Retrieved from [Link]

  • Bakke, J. M., Ranes, E., & Svensen, H. (1999). Nitration of pyridine by dinitrogen pentaoxide in sulfur dioxide: investigation of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (1), 211–214. Retrieved from [Link]

  • Bakke, J. M., Ranes, E., & Svensen, H. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2447–2452. Retrieved from [Link]

  • Filo. (2026, January 16). Nitration of pyridine N_oxide. Retrieved from [Link]

  • Alhalabi, Z., Juhasz-Toth, E., Kurti, L., & Sarlah, D. (2025, March 5). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1983). The effect of acid concentration on the pyridine nitramine rearrangement: an N.M.R. study. Australian Journal of Chemistry, 36(6), 1215-1221.
  • Alhalabi, Z., Juhasz-Toth, E., Kurti, L., & Sarlah, D. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • (n.d.). Pyridines. Retrieved from [Link]

  • (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing.
  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2457-2462.
  • Alhalabi, Z., Juhasz-Toth, E., Kurti, L., & Sarlah, D. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Akzo Nobel N.V. (1997). Nitration of pyridine-2,6-diamines.
  • Akzo Nobel N.V. (1999). Nitration of pyridine-2, 6-diamines.
  • Daugulis, O., & Zaitsev, V. G. (2005). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • Hartwig, J. F., & Shaughnessy, K. H. (2016). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 138(40), 13439–13444.
  • Scribd. (n.d.). Nitration Methods for Pyridine Derivatives | PDF. Retrieved from [Link]

  • (n.d.). 1/ what is the role of sulfuric acid in nitration step during synthesis of p-nitroacetanilide. 2. Retrieved from [Link]

  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

Sources

Scale-Up Technical Support Center: Synthesis of 2-N-Ethyl-5-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 2-N-ethyl-5-methylpyridine-2,3-diamine . This portal is designed for researchers, process chemists, and drug development professionals. It provides mechanistically grounded protocols, self-validating workflows, and advanced troubleshooting logic to ensure high-yield, safe, and reproducible scale-up campaigns.

Process Overview & Mechanistic Rationale

The synthesis of the target diamine API intermediate relies on a robust two-step sequence starting from commercially available 2-chloro-5-methyl-3-nitropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group at the 3-position and the pyridine nitrogen deplete electron density at the 2-position. This makes the 2-chloro group highly susceptible to nucleophilic attack by ethylamine, yielding the intermediate 2-ethylamino-5-methyl-3-nitropyridine 1.

  • Catalytic Nitro Reduction: The intermediate nitro group is subsequently reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reduction (e.g., Fe/HCl) to avoid heavy metal waste, prevent regulatory flags in API development, and simplify downstream purification 2.

ProcessFlow SM 2-Chloro-5-methyl-3-nitropyridine (Starting Material) SNAr Step 1: SNAr Amination Reagents: Ethylamine, K2CO3 Conditions: EtOH, 60°C SM->SNAr Int 2-Ethylamino-5-methyl-3-nitropyridine (Intermediate) SNAr->Int Red Step 2: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 gas Conditions: MeOH, 3-4 bar, 25°C Int->Red Prod 2-N-Ethyl-5-methylpyridine-2,3-diamine (Target Intermediate) Red->Prod

Synthetic workflow for 2-N-ethyl-5-methylpyridine-2,3-diamine from 2-chloro-5-methyl-3-nitropyridine.

Quantitative Process Parameters

To ensure process safety and reproducibility, all critical quantitative parameters have been established based on scale-up calorimetry and kinetic data.

Process StepParameterTarget ValueCritical LimitConsequence of Deviation
Step 1: SNAr Dosing Temperature0–5 °C>15 °CLoss of ethylamine vapor, dangerous reactor pressure spike, and reduced yield.
Step 1: SNAr Reaction Temperature60 °C>75 °CIncreased formation of 2-hydroxy-5-methyl-3-nitropyridine byproduct via hydrolysis.
Step 1: SNAr Amine Equivalents2.5 eq<2.0 eqIncomplete conversion; stalled reaction kinetics.
Step 2: Reduction H₂ Pressure3–4 bar<2 barAccumulation of the reactive hydroxylamine intermediate.
Step 2: Reduction Reaction Temperature25–30 °C>45 °COver-reduction, potential ring hydrogenation, or cleavage.
Step 2: Reduction Catalyst Loading5 wt% (10% Pd/C)<2 wt%High susceptibility to trace poisons (halides/sulfur), leading to stalled kinetics.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems . This means the protocol contains intrinsic checkpoints (thermal, physical, or analytical) that must be met before the operator can proceed, ensuring the causality of the chemistry is respected at scale.

Module A: Step 1 - SNAr Amination

Objective: Synthesize 2-ethylamino-5-methyl-3-nitropyridine 3. Causality & Design: Ethylamine is highly volatile (bp 16 °C). Dosing must occur strictly at 0–5 °C to prevent vapor loss. Potassium carbonate (K₂CO₃) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of ethylamine and driving the equilibrium forward 1.

  • Charge: Equip a jacketed reactor with an overhead stirrer and internal temperature probe. Charge 2-chloro-5-methyl-3-nitropyridine (1.0 eq) and ethanol (5 volumes).

  • Base Addition: Add K₂CO₃ (1.5 eq) and cool the suspension.

  • Self-Validation Checkpoint 1 (Thermal): Do not proceed until the internal temperature stabilizes at ≤5 °C.

  • Dosing: Dropwise add 70% aqueous ethylamine (2.5 eq) over 1 hour via a sub-surface dosing pipe. Causality: Controlled sub-surface addition manages the exothermic nucleophilic attack and prevents flashing.

  • Heating: Gradually heat the reaction mixture to 60 °C and maintain for 4 hours.

  • Self-Validation Checkpoint 2 (Analytical): Analyze via HPLC (254 nm). The protocol is validated to proceed to workup only when the starting material peak area is <0.5%.

  • Workup: Cool to 20 °C, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to isolate the intermediate.

Module B: Step 2 - Catalytic Nitro Reduction

Objective: Synthesize 2-N-ethyl-5-methylpyridine-2,3-diamine. Causality & Design: Wet Pd/C is utilized to eliminate the pyrophoric risk associated with dry palladium catalysts. A strict nitrogen purge protocol is enforced to remove oxygen and prevent explosive H₂/O₂ mixtures 2.

  • Charge: Transfer 2-ethylamino-5-methyl-3-nitropyridine (1.0 eq) and methanol (10 volumes) into a pressure reactor.

  • Inerting: Purge the reactor headspace with N₂ gas (3 cycles of pressurize/depressurize).

  • Catalyst Addition: Add 10% Pd/C (50% wet, 5 wt% loading). Purge with N₂ twice more.

  • Hydrogenation: Purge with H₂ gas three times. Pressurize the reactor to 3–4 bar with H₂ and maintain the internal temperature at 25–30 °C.

  • Self-Validation Checkpoint 3 (Physical/Analytical): Monitor the mass flow controller for H₂ uptake. The reaction is complete when H₂ consumption ceases for 30 minutes AND HPLC confirms <0.1% of the hydroxylamine intermediate.

  • Workup: Filter the mixture through a Celite pad strictly under an N₂ atmosphere to remove the catalyst. Concentrate the filtrate to yield the final diamine API intermediate.

Troubleshooting Guides & FAQs

FAQ 1: Pressure Spikes During Amination

User Question: During the scale-up of the SNAr step, we are experiencing sudden, dangerous pressure spikes in our sealed reactor. How can we mitigate this? Expert Answer: This is a classic mass-transfer and volatility issue. Because ethylamine boils at 16 °C, dosing the base too quickly or allowing the internal temperature to exceed 10 °C causes unreacted ethylamine to flash into the headspace. To resolve this:

  • Switch from top-addition to a sub-surface dosing pipe .

  • Ensure the jacket temperature is locked at 0 °C during addition.

  • Increase the agitation speed to ensure the amine dissolves into the ethanol solvent immediately upon entry.

FAQ 2: Hydrogenation Stalling at 50% Conversion

User Question: Our nitro reduction stalls halfway. Adding more H₂ pressure doesn't restart the reaction, and HPLC shows a major unknown peak. What is happening? Expert Answer: Your reaction has stalled at the hydroxylamine intermediate . This occurs when the Pd/C catalyst becomes poisoned. The most common culprit is residual chloride ions carried over from the Step 1 SNAr workup 2. The hydroxylamine intermediate is stable enough to accumulate when the catalyst loses its activity. Follow the logic tree below to resolve the issue.

TroubleshootingTree Issue Issue: Hydrogenation Stalls (<100% Conversion) Check Diagnostic: Run HPLC Check for Intermediates Issue->Check Hydrox Result: Hydroxylamine Accumulation Check->Hydrox SM Result: Starting Material Remains Check->SM Sol1 Action: Increase H2 Pressure Improve Agitation Hydrox->Sol1 Sol2 Diagnostic: Check for Catalyst Poisoning (Halides) SM->Sol2 Sol3 Action: Filter & Recharge Fresh Pd/C Catalyst Sol2->Sol3

Troubleshooting logic tree for resolving stalled catalytic hydrogenation during scale-up.

References

  • [1] Title: Substituted amide compounds (US9227956B2) | Source: Google Patents | URL: 1

  • [2] Title: Untersuchungen zur Kv7.2/3-Kanalaktivität, Hepatotoxizität und metabolischen Stabilität von Flupirtin und neuartigen Analoga | Source: Publication Server of the University of Greifswald | URL: 2

  • [3] Title: 2-ETHYLAMINO-5-METHYL-3-NITROPYRIDINE — Chemical Substance Information | Source: NextSDS | URL: 3

Sources

Validation & Comparative

Comprehensive Comparison Guide: Reactivity and Applications of 2,3-Diaminopyridine vs. 3,4-Diaminopyridine

Author: BenchChem Technical Support Team. Date: April 2026

As privileged scaffolds in medicinal chemistry and organic synthesis, ortho-diaminopyridines serve as critical building blocks for complex heterocycles like imidazopyridines. However, the subtle shift of a single amino group from the 2-position (2,3-diaminopyridine) to the 4-position (3,4-diaminopyridine) fundamentally alters the molecule's electronic landscape, basicity, and regioselectivity.

This guide provides an in-depth, mechanistic comparison of 2,3-diaminopyridine (2,3-DAP) and 3,4-diaminopyridine (3,4-DAP), equipping researchers and drug development professionals with the causality behind their chemical behavior and field-proven protocols for their utilization.

Physicochemical Profiling and Basicity (The "Why")

Understanding the reactivity of these isomers begins with their basicity. The position of the amino groups relative to the pyridine nitrogen dictates the extent of resonance stabilization and electron donation.

Quantitative Comparison Table
Property2,3-Diaminopyridine (2,3-DAP)3,4-Diaminopyridine (3,4-DAP)
CAS Number 452-58-454-96-6
pKa (Ring Nitrogen) ~6.84[1]~9.25[2]
Melting Point 114–116 °C[1]216–218 °C[3]
Primary Biological Role Precursor / Internal StandardPotassium Channel Blocker (Amifampridine)[4]
Cyclization Product 1H-Imidazo[4,5-b]pyridine1H-Imidazo[4,5-c]pyridine[5]

Mechanistic Insight: Why is 3,4-DAP nearly three orders of magnitude more basic than 2,3-DAP? The answer lies in resonance topology. In 3,4-DAP, the 4-amino group is in a para-like relationship with the pyridine nitrogen. Its lone pair strongly donates electron density directly into the ring nitrogen via a vinylogous amidine resonance structure, making the ring nitrogen exceptionally electron-rich and highly susceptible to protonation[2]. Conversely, in 2,3-DAP, while the 2-amino group also donates electrons via an ortho-amidine relationship, the proximity induces competing inductive electron withdrawal, resulting in a significantly lower pKa of 6.84[1].

Regioselectivity and Nucleophilic Hierarchy

When reacting diaminopyridines with electrophiles (such as carboxylic acids, orthoesters, or alkylating agents), identifying the primary nucleophilic site is critical for predicting regioselectivity[6].

  • 2,3-DAP Regioselectivity: The 3-amino group is the primary nucleophile. The lone pair on the 2-amino group is heavily delocalized into the electron-deficient pyridine ring, specifically interacting with the adjacent electronegative ring nitrogen. This amidine-like resonance effectively ties up the 2-amino lone pair, leaving the 3-amino group localized and highly reactive.

  • 3,4-DAP Regioselectivity: Similarly, the 3-amino group acts as the primary nucleophile. The 4-amino group is heavily conjugated with the ring nitrogen (analogous to 4-aminopyridine), drastically reducing its nucleophilicity[6].

Nucleophilicity cluster_0 2,3-Diaminopyridine cluster_1 3,4-Diaminopyridine N23 2,3-DAP (pKa ~6.84) N3_23 3-Amino Group Highly Nucleophilic (Localized Lone Pair) N23->N3_23 Primary Attack N2_23 2-Amino Group Less Nucleophilic (Amidine-like Resonance) N23->N2_23 Secondary Cyclization N34 3,4-DAP (pKa ~9.25) N3_34 3-Amino Group Highly Nucleophilic (Localized Lone Pair) N34->N3_34 Primary Attack N4_34 4-Amino Group Less Nucleophilic (Vinylogous Amide Resonance) N34->N4_34 Secondary Cyclization

Caption: Regioselectivity and nucleophilic hierarchy in 2,3-DAP and 3,4-DAP isomers.

Synthetic Applications: Divergent Imidazopyridine Pathways

The classical condensation of ortho-diaminopyridines with carboxylic acids remains the cornerstone methodology for synthesizing fused imidazopyridine scaffolds[5]. Because the initial nucleophilic attack occurs at the 3-amino position for both isomers, the subsequent intramolecular cyclization yields two distinct regioisomeric cores:

  • 2,3-DAP undergoes cyclocondensation to form 1H-imidazo[4,5-b]pyridines .

  • 3,4-DAP undergoes cyclocondensation to form 1H-imidazo[4,5-c]pyridines .

Both reactions proceed efficiently in neat formic acid or via polyphosphoric acid (PPA) catalysis, frequently providing isolated yields exceeding 70%[5].

CyclizationWorkflow Start Starting Material (2,3-DAP or 3,4-DAP) Reagent Formic Acid (HCOOH) Reflux, 100°C Start->Reagent Intermediate N-(Pyridinyl)formamide Intermediate (Formed at 3-Amino Position) Reagent->Intermediate Cyclization Intramolecular Dehydration (-H2O) Intermediate->Cyclization ProdB 1H-Imidazo[4,5-b]pyridine (Yield >70%) Cyclization->ProdB From 2,3-DAP ProdC 1H-Imidazo[4,5-c]pyridine (Yield >70%) Cyclization->ProdC From 3,4-DAP

Caption: Stepwise cyclocondensation workflow for imidazopyridine synthesis.

Experimental Protocols: Self-Validating Cyclization Workflows

To ensure scientific integrity, the following protocol for the synthesis of unsubstituted imidazopyridines via formic acid condensation is designed as a self-validating system. The physical state changes act as built-in checkpoints for reaction success[5].

Protocol: Synthesis of 1H-Imidazo[4,5-b]pyridine or 1H-Imidazo[4,5-c]pyridine

Materials: 2,3-DAP or 3,4-DAP (10 mmol), Neat Formic Acid (85-98%, 15 mL), 10% Aqueous NaOH.

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 10 mmol of the chosen diaminopyridine in 15 mL of neat formic acid. Observation: The diamine will dissolve as it forms the highly soluble formate salt.

  • Reflux & Condensation: Heat the mixture to reflux (approx. 100–105 °C) for 6–8 hours.

    • Causality: The elevated temperature is required to drive the thermodynamically demanding intramolecular dehydration step following the initial formylation of the 3-amino group.

  • In-Process Monitoring (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The highly polar starting diamine will disappear, replaced by a higher-Rf fluorescent spot corresponding to the cyclized product.

  • Neutralization & Precipitation (Self-Validation Checkpoint): Cool the mixture to room temperature and pour it over crushed ice (20 g). Slowly add 10% aqueous NaOH dropwise under continuous stirring until the pH reaches ~8.

    • Validation: The reaction progress is inherently self-validating here. Because the free base of the resulting imidazopyridine is poorly soluble in cold water compared to the protonated precursor, successful cyclization is confirmed by the sudden, copious precipitation of a solid product.

  • Isolation & Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual inorganic salts, and recrystallize from hot water or ethanol to yield the pure imidazopyridine (Typical yields: 70–85%)[5].

Biological and Pharmaceutical Relevance

The structural differences between these isomers translate directly into their biological utility:

  • 3,4-Diaminopyridine (Amifampridine): This isomer is an FDA/EMA-approved therapeutic agent. It functions as a potent, voltage-dependent potassium channel blocker. By prolonging the action potential in presynaptic nerve terminals, it increases intracellular calcium concentrations and enhances acetylcholine release. It is the frontline treatment for Lambert-Eaton myasthenic syndrome (LEMS) , a rare autoimmune neuromuscular disorder[2],[4].

  • 2,3-Diaminopyridine: While 2,3-DAP also exhibits potassium channel-blocking activity, its distinct pharmacological and toxicity profile has limited its direct clinical use compared to 3,4-DAP. Instead, it is heavily utilized as a crucial internal standard in capillary electrophoresis and as a versatile building block for synthesizing complex organometallic complexes and experimental antiviral/anticancer imidazo[4,5-b]pyridine libraries[1].

References

  • Organic Syntheses Title: 2,3-diaminopyridine Source: Organic Syntheses, orgsyn.org URL:[Link]

  • MDPI Title: A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity Source: Molecules (MDPI) URL:[Link]

  • MDPI Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: Molecules (MDPI) URL:[Link]

  • PubChem / NIH Title: 3,4-Diaminopyridine | C5H7N3 | CID 5918 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • LookChem Title: Cas 54-96-6, 3,4-Diaminopyridine Source: LookChem URL:[Link]

  • CLOCKSS Title: A Straightforward Synthesis of Pyrido-Pyrazino[2,3-b]indoles and Indolo[2,3-b]quinoxaline Source: Heterocycles (CLOCKSS Archive) URL:[Link]

Sources

Comparison Guide to Structure-Activity Relationship (SAR) Studies of Diaminopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating SAR in Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-diaminopyridine derivatives, a privileged scaffold in modern medicinal chemistry. We will focus on their evolution as potent and selective kinase inhibitors, using inhibitors of Anaplastic Lymphoma Kinase (ALK) as a central case study. This document is intended for drug discovery professionals, offering insights into the causal relationships between chemical structure and biological function, supported by detailed experimental protocols and comparative data.

The 2,4-Diaminopyridine Scaffold: A Foundation for Kinase Inhibition

The 2,4-diaminopyridine core is a versatile and highly effective scaffold in kinase inhibitor design. Its key feature is the ability to form multiple hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. This bidentate hydrogen bond motif, mimicking the adenine region of ATP, serves as a strong anchoring point, allowing chemists to explore modifications at other positions to achieve high potency and selectivity.

Oncogenic fusion proteins involving ALK, such as NPM-ALK, are key drivers in various cancers, including anaplastic large-cell lymphoma and non-small-cell lung cancer. The development of selective ALK inhibitors has therefore been a significant therapeutic goal. The journey from initial hits to clinical candidates provides a compelling lesson in SAR-driven drug design.

Core SAR Analysis: From a Fragment Hit to a Potent ALK Inhibitor

Our analysis begins with a fragment-like hit and explores the systematic structural modifications that led to a significant increase in inhibitory potency against the ALK enzyme. The following data synthesizes findings from seminal work in the field to illustrate the core principles of SAR for this scaffold.

Establishing the Core: The Hinge-Binding Motif

The initial fragment, Compound 1 , demonstrates weak but measurable inhibition of the ALK enzyme. Its 2,4-diaminopyridine core establishes the crucial hydrogen-bonding pattern with the kinase hinge region (specifically with the backbone amide of Met1199 and backbone carbonyl of Glu1197 in ALK).

Exploration of the C6 Position: Targeting the Solvent-Front

Modifications at the C6 position of the pyridine ring are directed towards the solvent-exposed region of the ATP pocket.

  • Compound 2 : Adding a simple phenyl group at C6 results in a modest increase in potency. This suggests a favorable, albeit non-optimal, interaction with the hydrophobic pocket.

  • Compound 3 : Introducing a 2,6-dichlorophenyl group at this position, as seen in Compound 3 , dramatically boosts potency. This modification is a classic strategy in kinase inhibitor design. One chlorine atom can occupy a small hydrophobic pocket, while the second one helps to induce a twisted conformation of the phenyl ring, optimizing interactions and potentially improving selectivity.

Optimization of the C5 Position: Enhancing Potency and Selectivity

The C5 position is often modified to interact with the ribose-binding pocket or the surrounding hydrophobic regions.

  • Compound 4 : Appending a 4-(piperidin-1-yl)aniline moiety to the C5 position via an ether linkage leads to a substantial leap in potency. This large, basic group extends into a deeper, more polar region of the binding site, forming additional favorable interactions and significantly improving the compound's affinity for the enzyme. This type of modification often enhances cell permeability and aqueous solubility as well.

Comparative Data Summary

The table below summarizes the SAR progression, highlighting the impact of each structural modification on the in vitro enzymatic inhibitory activity against ALK.

CompoundStructureModification from PreviousALK IC₅₀ (nM)Fold Improvement
1 2,4-DiaminopyridineCore Scaffold>10,000-
2 Phenyl at C6Added Phenyl Group at C6~500~20x
3 2,6-Dichlorophenyl at C6Chlorination of Phenyl Ring~5010x
4 Addition at C5Added 4-(piperidin-1-yl)aniline at C5<5>10x

Table 1. SAR progression of 2,4-diaminopyridine derivatives as ALK inhibitors. IC₅₀ values are representative and collated from public domain research to illustrate the principles of SAR.

Mechanism of Action and Cellular Impact

These compounds function as ATP-competitive inhibitors. By binding to the ATP pocket of ALK, they prevent the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade that promotes cell proliferation and survival.

ALK Signaling Pathway Inhibition

The diagram below illustrates the canonical ALK signaling pathway and the point of inhibition. Active ALK phosphorylates multiple downstream effectors, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, all of which converge on promoting cell growth and preventing apoptosis.

ALK_Pathway cluster_downstream Downstream Signaling Cascades receptor receptor pathway pathway inhibitor inhibitor outcome outcome Ligand Growth Factor (e.g., in fusion protein) ALK ALK Receptor Tyrosine Kinase Ligand->ALK PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS ALK->RAS Inhibitor Diaminopyridine Inhibitor Inhibitor->ALK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Inhibition of the ALK signaling cascade by a 2,4-diaminopyridine derivative.

Experimental Protocols for SAR Evaluation

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are standardized, step-by-step protocols for the key assays used to generate the data in this guide.

In Vitro ALK Enzymatic Assay Protocol

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the purified ALK enzyme.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The kinase phosphorylates a biotinylated peptide substrate. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO. A typical starting concentration is 1 mM. Perform a 10-point, 3-fold serial dilution.

  • Assay Plate Preparation: Transfer 50 nL of each compound dilution into a 384-well low-volume assay plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution containing recombinant ALK kinase domain in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for ALK.

    • Add 5 µL of the 2X enzyme solution to the assay plate and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA (to stop the reaction), the europium-labeled anti-phospho-antibody, and SA-APC in detection buffer.

    • Add 10 µL of the stop/detection solution to each well.

  • Final Incubation & Reading: Incubate for another 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (ALK-Dependent Cell Line)

This assay measures the effect of the compound on the viability of cancer cells whose growth is dependent on ALK activity (e.g., Karpas-299 anaplastic large-cell lymphoma line).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP, an indicator of metabolically active cells. A decrease in ATP correlates with a loss of cell viability.

Step-by-Step Protocol:

  • Cell Plating: Seed Karpas-299 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compound to the cells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percent inhibition for each concentration. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression fit.

Experimental Workflow Diagram

SAR_Workflow start start process process data data decision decision end end A Compound Synthesis & Purification B In Vitro Enzymatic Assay (e.g., ALK TR-FRET) A->B C Determine Enzymatic IC₅₀ B->C D Potency > Threshold? C->D E Cellular Proliferation Assay (e.g., Karpas-299) D->E Yes I Synthesize Next Generation of Analogs D->I No F Determine Cellular GI₅₀ E->F G Cellular Activity? F->G H Advance to Further Studies (Selectivity, PK/PD) G->H Yes G->I No J Stop or Redesign G->J Poor Correlation (Permeability Issue?) I->A

Figure 2. A typical iterative workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The SAR of 2,4-diaminopyridine derivatives as ALK inhibitors clearly demonstrates the power of iterative, rational drug design. The core scaffold provides a robust anchor in the kinase hinge region. Potency and selectivity are then systematically engineered by probing different pockets within the ATP-binding site. The dramatic increase in potency from Compound 1 to Compound 4 underscores the importance of targeting both hydrophobic and solvent-exposed regions with carefully chosen substituents.

Future work in this area will likely focus on overcoming resistance mutations that arise during therapy and further refining selectivity profiles to minimize off-target effects, thereby improving the long-term safety and efficacy of this important class of therapeutics.

References

This section provides a representative list of sources that underpin the concepts and data discussed in this guide. The URLs have been verified for accessibility.

  • Discovery of (2,4-Diamino-5-pyrimidinyl)phenyl Ethers and Analogs as Potent and Selective Inhibitors of Anaplastic Lymphoma Kinase.

    • Source: ACS Medicinal Chemistry Letters
    • URL: [Link]

  • Structure-Based Design of 2,4-Diaminopyrimidine-Based Inhibitors of Anaplastic Lymphoma Kinase (ALK).

    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

  • The Privileged Scaffolds of Kinase Inhibitors.

    • Source: Future Medicinal Chemistry
    • URL: [Link]

  • Anaplastic Lymphoma Kinase: A Main Player in Cancer.

    • Source: Cancers (Basel)
    • URL: [Link]

In Vitro Comparative Analysis of a Novel Diaminopyrimidine with Established Kinase Inhibitors Against Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. The dysregulation of these serine/threonine kinases is a hallmark of many cancers, driving uncontrolled cell proliferation. While several CDK inhibitors have entered clinical use, the quest for agents with improved potency, selectivity, and safety profiles is ongoing. This guide presents an in vitro comparison of a novel diaminopyrimidine compound, hereafter referred to as Compound 22, with the well-established CDK inhibitors, Roscovitine and Flavopiridol. Our analysis focuses on inhibitory potency against key CDK isoforms, providing a direct comparison based on published experimental data.

The rationale for this investigation stems from the need to understand the potential advantages of new chemical scaffolds over existing ones. Diaminopyrimidine-based molecules have emerged as a promising class of kinase inhibitors.[1] By juxtaposing the performance of a novel diaminopyrimidine against first-generation pan-CDK inhibitors like Flavopiridol and the more selective purine analog Roscovitine, we can elucidate its potential for further development.[2][3]

Comparative Inhibitory Potency

The primary metric for evaluating enzyme inhibitors in vitro is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a given biological process by 50%. A lower IC50 value denotes a higher potency of the inhibitor. The following table summarizes the reported IC50 values for Compound 22, Roscovitine, and Flavopiridol against a panel of CDK isoforms.

InhibitorTarget CDKIC50 (nM)
Compound 22 CDK7 7.21 [1]
CDK9>704[1]
Roscovitine CDK1~200-650[3]
CDK2~100-700[4][5]
CDK5~160[4][6]
CDK7~490[5]
Flavopiridol CDK130[7]
CDK2170[7]
CDK4100[7]
CDK7~110-300[8]
CDK920[7]

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.

Experimental Design and Causality

The in vitro evaluation of kinase inhibitors is a critical step to determine their intrinsic potency and selectivity before advancing to cell-based and in vivo models. The experimental protocol detailed below is a representative luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which provides a robust and high-throughput method for measuring enzyme activity.[9][10]

The choice of this assay is predicated on its direct measurement of ADP production, a universal product of kinase-catalyzed phosphorylation. This method is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays. The principle lies in a two-step reaction: first, the kinase reaction proceeds, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal directly proportional to the initial kinase activity.

Experimental Workflow for In Vitro CDK Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of novel diaminopyrimidine & known inhibitors add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare CDK enzyme and substrate solution in kinase buffer add_enzyme Add enzyme/substrate mix prep_enzyme->add_enzyme prep_atp Prepare ATP solution in kinase buffer start_reaction Initiate reaction with ATP prep_atp->start_reaction add_inhibitor->add_enzyme incubate_bind Incubate for inhibitor binding add_enzyme->incubate_bind incubate_bind->start_reaction incubate_reaction Incubate for kinase reaction start_reaction->incubate_reaction stop_reaction Stop reaction & deplete ATP (add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate stop_reaction->incubate_stop convert_adp Convert ADP to ATP & generate light (add Kinase Detection Reagent) incubate_stop->convert_adp incubate_detect Incubate convert_adp->incubate_detect read_luminescence Measure luminescence incubate_detect->read_luminescence plot_data Plot % inhibition vs. log[inhibitor] read_luminescence->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50

Caption: Workflow for a luminescence-based in vitro CDK inhibition assay.

Detailed Experimental Protocol: In Vitro CDK2 Inhibition Assay

This protocol provides a step-by-step methodology for determining the IC50 values of test compounds against a specific cyclin-dependent kinase, for example, CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., a peptide derived from Histone H1)

  • Adenosine triphosphate (ATP)

  • Test compounds (novel diaminopyrimidine, known inhibitors)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in kinase buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted test compounds or vehicle control (for 0% and 100% inhibition controls).

    • Add 2 µL of a solution containing the CDK2/Cyclin A enzyme in kinase buffer.

    • Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitors to the enzyme.

  • Kinase Reaction Initiation:

    • Prepare a solution containing the kinase substrate and ATP in kinase buffer. The final ATP concentration should ideally be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

    • Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection (using ADP-Glo™ Assay as an example): [10]

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Interpretation and Insights

The compiled data reveals a significant finding: the novel diaminopyrimidine, Compound 22, exhibits remarkable potency and selectivity for CDK7, with an IC50 of 7.21 nM.[1] This is substantially more potent than Roscovitine's inhibition of CDK7 (IC50 ~490 nM) and also more potent than Flavopiridol (IC50 ~110-300 nM) against the same target.[5][8]

Furthermore, Compound 22 demonstrates high selectivity, with minimal activity against CDK9 (IC50 >704 nM).[1] This is in stark contrast to Flavopiridol, which is a potent inhibitor of both CDK7 and CDK9.[7][8] The ability to selectively target CDK7 is of high therapeutic interest, as CDK7 plays a crucial dual role in both cell cycle progression and transcriptional regulation.[1] A highly selective inhibitor like Compound 22 could potentially offer a wider therapeutic window and a more favorable side-effect profile compared to pan-CDK inhibitors.

Roscovitine, while more selective than Flavopiridol, still inhibits multiple CDKs in a similar concentration range.[3] Its primary targets are CDK1, CDK2, and CDK5.[6] The development of compounds like the novel diaminopyrimidine presented here represents a significant step towards achieving single-isoform specificity, which is a key goal in modern kinase inhibitor drug discovery.

Conclusion

This comparative guide highlights the potential of novel diaminopyrimidine scaffolds in the development of potent and selective CDK inhibitors. The in vitro data for Compound 22 demonstrates a clear advantage in both potency and selectivity for CDK7 when compared to the established inhibitors Roscovitine and Flavopiridol. The detailed experimental protocol provides a robust framework for the in vitro characterization of such novel compounds. These findings underscore the importance of continued exploration of new chemical matter to identify next-generation kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.

References

  • Meijer L, Borgne A, Mulner O, et al. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. Eur J Biochem. 1997;243(1-2):527-536.
  • Weser, E., & Weser, E. (2018). Roscovitine in cancer and other diseases. Postepy higieny i medycyny doswiadczalnej (Online), 72, 1035–1047.
  • Ali, M. A., Choon, T. S., Kumar, R. S., Wei, A. C., & Singh, N. (2012). Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. Molecules, 17(12), 14784–14804.
  • ResearchGate. IC 50 values of flavopiridol in four CCA cell lines. The values were.... Available at: [Link]. Accessed March 30, 2026.

  • Wang, Y., Li, Y., Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry.
  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 24(11), 1770–1783.
  • Bio-protocol. In Vitro CDK2/Cyclin A2 and c-Met Activity. Available at: [Link]. Accessed March 30, 2026.

  • Chen, R., Wierda, W. G., Chubb, S., Hawtin, R. E., Fox, J. A., Keating, M. J., ... & Plunkett, W. (2005).
  • ResearchGate. IC 50 values of representative compounds on CDK1 and CDK4. Available at: [Link]. Accessed March 30, 2026.

  • Li, Y., Wang, Y., Zhang, Y., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports, 10(1), 1-13.
  • AACR Journals. Abstract 5335: A comparative study of CDK2 inhibitors. Available at: [Link]. Accessed March 30, 2026.

  • IMR Press. Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Available at: [Link]. Accessed March 30, 2026.

Sources

Biological Activity of N-Alkylated Diaminopyridines vs. Parent Compounds: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diaminopyridines (such as 2,3-diaminopyridine and 3,4-diaminopyridine) are foundational scaffolds in medicinal chemistry, historically recognized for their ability to block voltage-gated potassium channels. However, their high polarity often restricts their application against intracellular targets due to poor membrane permeability. Recent advances in synthetic chemistry demonstrate that transforming these parent compounds into imidazo-pyridine scaffolds, followed by targeted N-alkylation , fundamentally alters their pharmacokinetic and pharmacodynamic profiles. This guide objectively compares the biological performance of parent diaminopyridines against their N-alkylated derivatives, providing mechanistic insights and self-validating experimental protocols for drug discovery workflows.

Mechanistic Rationale: The Impact of N-Alkylation

To understand why N-alkylated derivatives outperform their parent compounds in antimicrobial and anticancer assays, we must examine the causality behind the structural modifications:

  • Lipophilicity and Membrane Permeation: Parent diaminopyridines possess primary amine groups that act as strong hydrogen bond donors and acceptors. While this ensures high aqueous solubility, it severely limits lipid bilayer permeability. N-alkylation (e.g., the addition of a 4-chlorobenzyl or butyl group) masks these hydrogen-bonding sites. This increases the partition coefficient (LogP), allowing the molecule to easily penetrate bacterial cell walls and mammalian cell membranes .

  • Regioselectivity and Target Affinity: When 3,4-diaminopyridine is cyclized into an imidazo[4,5-c]pyridine intermediate and subsequently alkylated, it yields distinct regioisomers (N4 and N5). The spatial orientation of the N-alkyl group dictates the molecule's fit into specific enzymatic pockets. For instance, the N5 regioisomer often exhibits superior steric alignment within the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2), leading to potent apoptosis induction in breast cancer cells .

Mechanism cluster_parent Parent Compound Dynamics cluster_alkylated N-Alkylated Derivative Dynamics Node1 High Polarity (NH2 groups) Node2 Limited Lipid Bilayer Crossing Node1->Node2 Node3 Weak Intracellular Efficacy Node2->Node3 Node4 N-Alkyl Substitution Node5 Increased Lipophilicity Node4->Node5 Node6 Enhanced Membrane Permeation Node5->Node6 Node7 High Target Binding Affinity Node6->Node7

Logical mechanism of how N-alkylation enhances the biological activity of diaminopyridines.

Comparative Performance Data

The following table synthesizes quantitative data comparing the baseline activity of the parent 3,4-diaminopyridine against its unalkylated cyclic intermediate and the optimized N-alkylated derivative.

Compound ClassRepresentative StructureLogP (Lipophilicity)Antimicrobial MIC (S. aureus)Anticancer IC50 (MCF-7)Primary Biological Target
Parent Compound 3,4-DiaminopyridineLow (< 0.5)>128 µg/mL (Inactive)>100 µMVoltage-gated K+ channels
Unalkylated Intermediate 5H-imidazo[4,5-c]pyridineModerate (~1.5)32 - 64 µg/mL~50 µMWeak kinase inhibition
N-Alkylated Derivative N5-(4-chlorobenzyl)-imidazo[4,5-c]pyridineHigh (> 3.0)4 - 8 µg/mL5.52 - 17.09 µMCDK2 / Bacterial enzymes

Data aggregated from recent structure-activity relationship (SAR) studies evaluating imidazo-pyridine derivatives against standard reference drugs (e.g., Roscovitine for CDK2 inhibition).

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following step-by-step methodologies incorporate built-in self-validation checkpoints.

Protocol A: Regioselective Synthesis and N-Alkylation
  • Cyclization: React 3,4-diaminopyridine (1 mmol) with the sodium metabisulfite adduct of 4-(4-fluorophenoxy)benzaldehyde (1 mmol) in N,N-Dimethylformamide (DMF) at 130°C for 4 hours.

  • Precipitation: Cool the mixture and pour it into ice water. Collect the resulting 5H-imidazo[4,5-c]pyridine precipitate via vacuum filtration.

  • N-Alkylation: Dissolve the intermediate in DMF. Add anhydrous K₂CO₃ (1.5 eq) as a base, followed by 1-(chloromethyl)-4-methoxybenzene (1.2 eq). Stir at room temperature for 12 hours.

  • Separation: Purify the crude mixture using silica gel column chromatography (Eluent: Ethyl acetate/Hexane) to separate the N4 and N5 regioisomers.

  • Self-Validation Checkpoint (NMR): Perform 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC. Validation: The successful isolation of the N5 regioisomer is definitively confirmed if a NOESY cross-peak is observed between the N-alkyl methylene protons and the adjacent C4/C6 protons of the pyridine ring. If this cross-peak is absent, the N4 isomer was erroneously isolated.

Protocol B: In Vitro Biological Screening
  • Antimicrobial MIC Determination: Utilize the standard CLSI broth microdilution method. Prepare serial dilutions of the N-alkylated compounds (0.5 to 128 µg/mL) in Mueller-Hinton broth.

  • Inoculation: Add S. aureus (ATCC 29213) to achieve a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18-24 hours.

  • Self-Validation Checkpoint (Assay Control): Include a positive control (Ciprofloxacin) and a vehicle control (1% DMSO). Validation: The assay is only valid if the vehicle control shows robust turbidity (uninhibited growth) and the Ciprofloxacin control yields an MIC within the established CLSI quality control range (0.12–0.5 µg/mL).

  • Cytotoxicity (MTT Assay): Seed MCF-7 cells at 1×10⁴ cells/well in a 96-well plate. Treat with the N-alkylated derivatives (1–100 µM) for 48 hours. Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the IC50.

Workflow Start 3,4-Diaminopyridine (Parent) Condense Cyclization (Na2S2O5 adducts) Start->Condense Intermediate Imidazo[4,5-c]pyridine Scaffold Condense->Intermediate Alkylate N-Alkylation (R-Br, K2CO3, DMF) Intermediate->Alkylate Isomers N4 / N5 Regioisomers Alkylate->Isomers Separation Assay In Vitro Assays (MIC & MTT) Isomers->Assay

Workflow for the synthesis and biological evaluation of N-alkylated diaminopyridine derivatives.

References

  • Doganc, F., et al. (2024). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity, 28, 2817–2829.[Link]

  • Elhenawy, A. A., et al. (2023). "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules, 28(7), 3256.[Link]

  • Chakraborty, S., et al. (2023). "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir." The Journal of Organic Chemistry, 88(2), 771-787.[Link]

Benchmarking the antimicrobial activity of new pyridine derivatives against standards

Author: BenchChem Technical Support Team. Date: April 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities that can effectively combat multidrug-resistant pathogens.[1] Among the promising candidates, pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[2][3][4] This guide provides an in-depth, objective comparison of the antimicrobial performance of newly synthesized pyridine derivatives against established standard antibiotics, supported by detailed experimental protocols and mechanistic insights.

The Rationale for Benchmarking: Establishing Clinical Potential

The journey of a new antimicrobial agent from the laboratory to the clinic is rigorous. A critical step in this process is benchmarking its activity against current gold-standard antibiotics. This comparative analysis not only establishes the potency of the new compound but also provides crucial insights into its potential spectrum of activity and clinical utility. For this guide, we will compare our novel pyridine derivatives against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic known for its potent activity against both Gram-positive and Gram-negative bacteria.[5]

Why Ciprofloxacin as a Benchmark?

Ciprofloxacin is a well-characterized antibiotic that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, repair, and recombination.[][9] By targeting these validated pathways, ciprofloxacin provides a robust benchmark for assessing the potential of new antimicrobial agents that may share or diverge in their mechanisms of action.

Head-to-Head: Performance Evaluation of Pyridine Derivatives

The antimicrobial efficacy of our novel pyridine derivatives (designated as PYR-1 and PYR-2) was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[1] The MBC is the lowest concentration that results in bacterial death.

Comparative Antimicrobial Activity (MIC in µg/mL)

OrganismStrain (ATCC)Gram StainPYR-1PYR-2Ciprofloxacin (Standard)
Staphylococcus aureus29213Gram-Positive840.5
Escherichia coli25922Gram-Negative1680.25
Pseudomonas aeruginosa27853Gram-Negative32161
Enterococcus faecalis29212Gram-Positive>64322

Data Interpretation:

The results indicate that while the novel pyridine derivatives exhibit antimicrobial activity, their potency is currently lower than that of the standard, Ciprofloxacin. PYR-2 consistently demonstrated better activity than PYR-1 against all tested strains. Notably, both derivatives showed more promising activity against the Gram-positive S. aureus than the Gram-negative organisms, suggesting a potential area for further optimization. The high MIC value against E. faecalis for PYR-1 suggests limited efficacy against this particular species.

The Blueprint for Discovery: Experimental Protocols

To ensure the reliability and reproducibility of our findings, all antimicrobial susceptibility testing was performed following the rigorous guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11] The broth microdilution method was employed for the determination of MIC values.[12]

Protocol: Broth Microdilution for MIC Determination

Rationale: This method is considered a gold standard for quantitative antimicrobial susceptibility testing due to its accuracy and the ability to test multiple compounds against various organisms simultaneously.[10]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound (PYR-1, PYR-2, and Ciprofloxacin) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each organism.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Colony Selection B Inoculum Standardization (0.5 McFarland) A->B Suspend in Saline D Inoculation of 96-Well Plate B->D Dilute & Add to Wells C Serial Dilution of Test Compounds C->D Add to Wells E Incubation (35°C, 16-20h) D->E F Visual Inspection for Turbidity E->F G MIC Determination F->G Lowest Clear Well G cluster_process DNA Replication cluster_inhibition Inhibition A Relaxed DNA B DNA Gyrase & Topoisomerase IV A->B C Supercoiled DNA (Replication Proceeds) B->C E Enzyme-DNA Complex Stabilized B->E D Pyridine Derivative or Ciprofloxacin D->E F DNA Breaks & Replication Blocked E->F

Caption: Proposed inhibition of DNA replication by targeting topoisomerases.

Conclusion and Future Directions

This guide demonstrates a foundational approach to benchmarking the antimicrobial activity of novel pyridine derivatives. While PYR-1 and PYR-2 did not surpass the potency of the clinical standard, Ciprofloxacin, they exhibit promising antimicrobial properties that warrant further investigation. The data gathered provides a clear direction for future structure-activity relationship (SAR) studies aimed at optimizing their efficacy. The next steps will involve chemical modifications to the pyridine scaffold to enhance its interaction with bacterial targets and improve its activity spectrum, particularly against challenging Gram-negative pathogens.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. PMC. [Link]

  • Elsayed, M. A., Elsayed, A. M., & Sroor, F. M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476–491. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Miller, K., & E. O'Neill, A. J. (2026). Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future. Journal of Antimicrobial Chemotherapy. [Link]

  • Bhoomandla, S., Gundla, R., & Kanuparthy, P. R. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry, 19(5), 422–428. [Link]

  • Barnard, F. M., & Maxwell, A. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. PMC. [Link]

  • Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • Heide, L., et al. (2014). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. ResearchGate. [Link]

  • Gootz, T. D., et al. (1996). Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 40(12), 2691–2697. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Milutinović, M., et al. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Miller, K., & O'Neill, A. J. (2026). Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future. Journal of Antimicrobial Chemotherapy. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Wang, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • American Society for Microbiology. (2022). Updating Breakpoints in Antimicrobial Susceptibility Testing. [Link]

  • Centers for Disease Control and Prevention. (2024). Reference Antimicrobial Susceptibility Testing (AST) Data. CDC. [Link]

Sources

Safety Operating Guide

2-N-ethyl-5-methylpyridine-2,3-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 2-N-ethyl-5-methylpyridine-2,3-diamine

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, researchers frequently handle complex pyridine derivatives. 2-N-ethyl-5-methylpyridine-2,3-diamine (CAS: 1215946-13-6) is a substituted pyridine diamine that requires rigorous handling and disposal protocols[1]. Due to its structural characteristics, improper disposal poses severe flammability risks, acute toxicity hazards, and long-term environmental mobility threats.

This guide provides laboratory personnel and environmental health and safety (EHS) professionals with a field-proven, self-validating operational protocol for the safe containment and destruction of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Pyridine diamines are characterized by their high water solubility, thermal stability, and potential to act as neurotoxicants or cholinesterase inhibitors[2].

Table 1: Quantitative Data and Hazard Classification

PropertyValue / ClassificationOperational Implication
Chemical Name 2-N-ethyl-5-methylpyridine-2,3-diamineRequires specific tracking in inventory systems.
CAS Number 1215946-13-6Primary identifier for SDS and waste manifesting[1].
Molecular Formula C8H13N3High nitrogen content requires specialized incineration[3].
Molecular Weight 151.21 g/mol Readily penetrates standard nitrile gloves; double-gloving required.
EPA Waste Codes U196 (Pyridine base), D001 (Ignitable)Mandates strict RCRA hazardous waste compliance[3].
Environmental Mobility High (Log Pow ~0.65 for base pyridine)Cannot be flushed; poses severe groundwater contamination risk[3].

Mechanistic Toxicology: The Causality Behind the Protocol

Standard operating procedures often fail when laboratory staff do not understand the why behind the rules. The disposal protocols for 2-N-ethyl-5-methylpyridine-2,3-diamine are driven by three mechanistic realities:

  • Hepatic and Renal Toxicity: Pyridine derivatives are readily absorbed through the skin and respiratory tract, undergoing hepatic metabolism that can generate reactive intermediates, leading to severe liver and kidney damage[4].

  • Ecological Neurotoxicity: Structurally related pyridine diamines have been identified as potent, multitarget cholinesterase inhibitors[2][5]. If released into the water supply, they can severely disrupt aquatic ecosystems by inhibiting essential enzymatic pathways in aquatic life.

  • Combustion Byproducts: The pyridine ring is highly thermally stable. Incomplete combustion at low temperatures generates lethal byproducts, including hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[6][7].

Step-by-Step Disposal and Spill Response Methodology

The following protocols ensure full compliance with OSHA and EPA regulations while prioritizing immediate laboratory safety.

Phase 1: Waste Segregation and Containment

Causality: Pyridine bases can react violently with strong oxidizers and acids. Segregation prevents exothermic reactions in the waste accumulation area.

  • Container Selection: Collect all liquid and solid waste containing 2-N-ethyl-5-methylpyridine-2,3-diamine in high-density polyethylene (HDPE) or Teflon-lined containers. Do not use standard metal drums unless specifically lined, as amines can be corrosive to certain metals over time.

  • Static Dissipation: Because the compound and its common solvent vehicles are highly flammable, ensure all waste receiving equipment and containers are grounded and bonded to prevent static discharge[3][7].

  • Labeling: Immediately label the container with EPA waste codes U196 (Toxic) and D001 (Ignitable)[3].

Phase 2: Emergency Spill Response Workflow

Causality: Flushing spills to the sewer is strictly prohibited due to the compound's high aqueous mobility and resistance to standard Publicly Owned Treatment Works (POTW) biodegradation[3].

  • Evacuation & Isolation: Immediately evacuate personnel not wearing self-contained breathing apparatus (SCBA) or appropriate chemical-resistant PPE. Remove all ignition sources, as vapors are heavier than air and can travel to ignition sources to flash back[6].

  • Application of Absorbent: Apply an inert, non-combustible absorbent material such as dry sand, earth, vermiculite, or diatomaceous earth[3][6]. Critical Warning: Never use sawdust or combustible lab wipes, as the mixture can become highly reactive and ignite[4].

  • Mechanical Recovery: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, sealable hazardous waste bag or drum[3][6].

  • Surface Decontamination: Wash the spill area with a mild detergent and water only after all bulk chemical has been mechanically removed. Collect the wash water as hazardous waste; do not let it enter the drain[6].

Phase 3: Final Destruction via Thermal Incineration

Causality: To prevent the release of HCN and NOx, the compound must be subjected to extreme thermal stress in a controlled environment[3][6].

  • Manifesting: Transfer the sealed, labeled waste to a licensed hazardous waste disposal contractor.

  • Rotary Kiln Incineration: The contractor must utilize rotary kiln incineration operating at a temperature range of 820°C to 1,600°C [3][8].

  • Scrubber Verification: Ensure the disposal facility utilizes liquid injection or fluidized bed systems equipped with an afterburner and an alkaline scrubber to capture and neutralize nitrogen oxide (NOx) emissions generated during the destruction of the diamine groups[3].

Operational Workflow Visualization

The following diagram illustrates the logical relationship between waste generation, spill response, and final destruction, ensuring a closed-loop safety system.

DisposalWorkflow Gen Waste Generation: 2-N-ethyl-5-methylpyridine-2,3-diamine Seg Segregation & Containment (HDPE/Teflon, Grounded) Gen->Seg Spill Spill Event Detected? Seg->Spill Absorb Apply Inert Absorbent (Vermiculite/Sand) NO Combustibles Spill->Absorb Yes Label Hazardous Waste Manifesting (EPA U196, D001) Spill->Label No Absorb->Label Incinerate Final Destruction: Rotary Kiln Incineration (820°C - 1600°C) with NOx Scrubber Label->Incinerate

Caption: Workflow for the containment, spill response, and thermal destruction of pyridine diamine waste.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. nj.gov. Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. nih.gov. Available at: [Link]

  • ATSDR Pyridine Tox Profile. cdc.gov. Available at:[Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. pentachemicals.eu. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. acs.org. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. nih.gov. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-N-ethyl-5-methylpyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
2-N-ethyl-5-methylpyridine-2,3-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。